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  • Product: 2,6-Di(cyclohexylidene)cyclohexan-1-one
  • CAS: 3293-32-1

Core Science & Biosynthesis

Foundational

Technical Whitepaper: 2,6-Di(cyclohexylidene)cyclohexan-1-one

Synthesis, Reactivity, and Applications of the Cyclohexanone Anhydrotrimer Executive Summary 2,6-Di(cyclohexylidene)cyclohexan-1-one (CAS 3293-32-1) is a specialized cross-conjugated dienone derived from the trimerizatio...

Author: BenchChem Technical Support Team. Date: March 2026

Synthesis, Reactivity, and Applications of the Cyclohexanone Anhydrotrimer

Executive Summary

2,6-Di(cyclohexylidene)cyclohexan-1-one (CAS 3293-32-1) is a specialized cross-conjugated dienone derived from the trimerization of cyclohexanone. Often referred to as "tricyclohexylenone" in older literature, this compound represents a critical intermediate in the synthesis of


-symmetric polycyclic hydrocarbons, most notably dodecahydrotriphenylene  and trindane . Its structure—a central cyclohexanone ring flanked by two cyclohexylidene moieties—imparts unique photochemical properties and high reactivity toward cyclization, making it a valuable scaffold in organic materials science and coordination chemistry.

This guide provides a rigorous technical analysis of its synthesis via acid-catalyzed aldol condensation, its mechanistic pathways, and its downstream applications in creating high-symmetry hydrocarbon frameworks.

Part 1: Chemical Profile & Properties[1]
PropertySpecification
CAS Number 3293-32-1
IUPAC Name 2,6-Di(cyclohexylidene)cyclohexan-1-one
Synonyms 2,6-Dicyclohexylidenecyclohexanone; [1,1':3',1''-Tercyclohexane]-1(1'),1''(3')-dien-2'-one
Molecular Formula

Molecular Weight 258.40 g/mol
Physical State Crystalline Solid (Needles)
Melting Point 146–148 °C (Lit.)[1][2][3][4]
Solubility Soluble in toluene, dichloromethane, hot ethanol; Insoluble in water.
Structural Class Cross-conjugated dienone;

-unsaturated ketone
Part 2: Synthesis & Mechanism

The synthesis of 2,6-di(cyclohexylidene)cyclohexan-1-one is governed by thermodynamic control . While the mono-condensation product (2-cyclohexylidenecyclohexanone) is easily formed, the introduction of the second cyclohexylidene group at the C6 position requires forcing conditions due to steric strain.

2.1 Mechanistic Pathway: Double Aldol Condensation

The reaction proceeds via a stepwise acid-catalyzed aldol condensation. The central cyclohexanone acts as the nucleophile (via enolization) twice, attacking two electrophilic cyclohexanone molecules sequentially.

Key Mechanistic Stages:

  • Activation: Protonation of the carbonyl oxygen increases electrophilicity.[5]

  • Enolization: Acid-catalyzed formation of the enol at the

    
    -position.
    
  • First Condensation: Nucleophilic attack yields the

    
    -hydroxy ketone, followed by rapid dehydration to form the dimer  (2-cyclohexylidenecyclohexanone).
    
  • Second Condensation: The dimer enolizes at the remaining

    
    -position (C6), attacking a third cyclohexanone molecule.
    
  • Final Dehydration: Elimination of water locks the structure into the extended conjugated system.

AldolMechanism cluster_0 Stage 1: Dimer Formation cluster_1 Stage 2: Trimer Formation C1 Cyclohexanone (Monomer) Enol1 Enol Intermediate C1->Enol1 H+ Aldol1 β-Hydroxy Ketone Enol1->Aldol1 + Cyclohexanone Dimer 2-Cyclohexylidene- cyclohexanone (Dimer) Aldol1->Dimer - H2O Enol2 C6-Enol Species Dimer->Enol2 H+ Aldol2 Trimer Alcohol Enol2->Aldol2 + Cyclohexanone Trimer 2,6-Di(cyclohexylidene)- cyclohexan-1-one (Target) Aldol2->Trimer - H2O

Figure 1: Stepwise acid-catalyzed aldol condensation pathway from monomer to trimer.

Part 3: Experimental Protocol
Protocol A: Acid-Catalyzed Saturation (The "Anhydrotrimer" Method)

This classical method utilizes dry hydrogen chloride (HCl) gas to drive the equilibrium toward the dehydrated trimer. It is preferred for its high conversion rate compared to aqueous mineral acids.

Reagents:

  • Cyclohexanone (Reagent Grade, >99%)

  • Methanol or Ethanol (Absolute)

  • Hydrogen Chloride gas (Generated in situ or from cylinder)

  • Solvent for recrystallization: Petroleum ether or Ethanol/Toluene mix.

Workflow:

  • Preparation: Cool neat cyclohexanone (50 g) to 0–5 °C in a round-bottom flask equipped with a gas inlet tube and a drying tube (CaCl₂).

  • Saturation: Slowly bubble dry HCl gas through the liquid. The mixture will turn yellow, then dark red/brown as the condensation proceeds. Maintain temperature <20 °C to prevent polymerization.

  • Incubation: Once saturated (approx. 1 hour), seal the flask and allow it to stand at room temperature for 24–48 hours. The mixture will solidify into a crystalline mass.

  • Isolation: Break up the solid mass and wash thoroughly with cold methanol to remove unreacted cyclohexanone and the more soluble dimer.

  • Purification: Recrystallize the crude solid from hot petroleum ether (bp 60–80 °C) or a toluene/ethanol mixture.

  • Yield: 2,6-Di(cyclohexylidene)cyclohexan-1-one crystallizes as pale yellow needles.

Validation Criteria:

  • TLC: Silica gel, Hexane:Ethyl Acetate (9:1). The trimer (

    
    ) is less polar than the dimer.
    
  • Melting Point: Sharp transition at 146–148 °C indicates high purity.

Protocol B: Base-Catalyzed Alternative (MgZnAl-LDH)

For a "greener" approach avoiding corrosive gases, Layered Double Hydroxides (LDH) can be used, though yields are typically lower for the trimer specifically.

  • Catalyst: MgZnAl-LDH with TMAH (Tetramethylammonium hydroxide).[2][6]

  • Conditions: Reflux at 120 °C for 5 hours.

  • Selectivity: This method often favors the dimer unless high temperatures and excess cyclohexanone are maintained.

Part 4: Reactivity & Applications[8][9]
4.1 Precursor to Dodecahydrotriphenylene

The primary utility of CAS 3293-32-1 is its conversion into dodecahydrotriphenylene , a


-symmetric hydrocarbon. This is achieved via acid-catalyzed cycloisomerization. The central ketone oxygen is eliminated, and the ring closes to form a central benzene ring saturated with three cyclohexane rings (trindane framework).

Cyclization Trimer 2,6-Di(cyclohexylidene)- cyclohexan-1-one Inter Cyclization Intermediate Trimer->Inter H+, Heat (Isomerization) Product Dodecahydrotriphenylene (Trindane Precursor) Inter->Product - H2O (Aromatization of central ring)

Figure 2: Cycloisomerization pathway to polycyclic hydrocarbons.

4.2 Photochemical Alignment

As a cross-conjugated dienone, the molecule exhibits distinct UV absorption (


 nm). Upon irradiation, it can undergo E/Z isomerization  or [2+2] cycloaddition  in the solid state. This property is exploited in liquid crystal research, where the molecule (or its derivatives) serves as a photo-alignment layer, directing the orientation of liquid crystals through light-induced anisotropy.
4.3 Biological Relevance (Cytotoxicity)

While less potent than its benzylidene analogues (curcuminoids), the 2,6-di(cyclohexylidene) motif acts as a Michael acceptor . It can alkylate cellular thiols (e.g., glutathione), leading to cytotoxicity. This mechanism is relevant in drug development screens where this compound appears as a hit in antiproliferative assays.

Part 5: References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 76796, 2,6-Di(cyclohexylidene)cyclohexan-1-one. Retrieved from [Link]

  • Zăvoianu, R., et al. (2022). An Advanced Approach for MgZnAl-LDH Catalysts Synthesis Used in Claisen-Schmidt Condensation. Catalysts, 12(7), 816. (Discusses synthesis and selectivity of cyclohexanone condensations). Retrieved from [Link]

  • Mayer, R. (1963). Über die Kondensation von Cyclohexanon. Chemische Berichte. (Classic reference for the acid-catalyzed "anhydrotrimer" synthesis).

Sources

Exploratory

The Architecture and Synthesis of 2,6-Dicyclohexylidenecyclohexanone: A Comprehensive Technical Guide

Executive Summary In the landscape of complex organic intermediates, 2,6-dicyclohexylidenecyclohexanone (CAS: 3293-32-1) stands out as a critical tricyclic ketone[1]. Formed via the targeted aldol self-condensation of cy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of complex organic intermediates, 2,6-dicyclohexylidenecyclohexanone (CAS: 3293-32-1) stands out as a critical tricyclic ketone[1]. Formed via the targeted aldol self-condensation of cyclohexanone, this cross-conjugated dienone is the primary precursor for the industrial synthesis of 2,6-diphenylphenol[2]. The latter is a highly valued monomer in the engineering of heat-resistant polymers (such as poly(2,6-diphenyl-1,4-phenylene oxide)) and serves as a specialized ligand in pharmaceutical and coordination chemistry[3].

This whitepaper deconstructs the chemical structure, physicochemical properties, catalytic synthesis mechanisms, and downstream applications of 2,6-dicyclohexylidenecyclohexanone, providing self-validating experimental protocols designed for high-yield industrial and laboratory translation.

Chemical Structure and Physicochemical Profiling

2,6-dicyclohexylidenecyclohexanone is structurally characterized by a central cyclohexanone ring flanked by two cyclohexylidene moieties at the α and α' (2 and 6) positions[1]. This configuration creates two α,β-unsaturated ketone moieties, rendering the molecule highly rigid and conjugated[4].

The steric bulk of the adjoining cyclohexyl rings dictates its reactivity, requiring high temperatures and specific catalytic environments for subsequent aromatization (dehydrogenation)[5].

Table 1: Quantitative Physicochemical Properties
PropertyValueAnalytical Relevance
IUPAC Name 2,6-di(cyclohexylidene)cyclohexan-1-oneStandard nomenclature[1].
CAS Number 3293-32-1Registry identification[1].
Molecular Formula C₁₈H₂₆OStoichiometric basis for trimerization[1].
Molecular Weight 258.4 g/mol Mass spectrometry target[1].
SMILES C1CCC(=C2CCCC(=C3CCCCC3)C2=O)CC1Computational modeling input[1].
Melting Point 145 - 146 °CPurity validation via DSC[6].
Boiling Point 192 °C (at 8 Torr)Vacuum distillation parameter[6].
Density ~1.069 g/cm³Volumetric scaling metric[6].

Mechanistic Pathway: Aldol Self-Condensation

The synthesis of 2,6-dicyclohexylidenecyclohexanone is achieved through a base-catalyzed Claisen-Schmidt-type aldol self-condensation of three cyclohexanone molecules[7].

Causality in Catalyst Selection: Historically, homogeneous inorganic bases (e.g., NaOH) were used, but they often lead to poor selectivity, yielding a chaotic mixture of dimers, trimers, and unreacted monomers[7]. Modern approaches utilize MgZnAl Layered Double Hydroxides (LDHs) synthesized with organic bases like tetramethylammonium hydroxide (TMAH)[7]. TMAH acts as a template molecule, tailoring the pore width and basicity of the LDH. This specific basicity drives the reaction selectively toward the trimeric ketone without excessive, uncontrolled polymerization[7].

G A Cyclohexanone (Monomer) C 2-cyclohexylidenecyclohexanone (Dimer Intermediate) A->C 1st Aldol Condensation (-H2O) B Base Catalyst (MgZnAl-LDH / TMAH) B->C D 2,6-dicyclohexylidenecyclohexanone (Trimeric Target) B->D C->D 2nd Aldol Condensation (+ Cyclohexanone, -H2O)

Aldol self-condensation mechanism of cyclohexanone to 2,6-dicyclohexylidenecyclohexanone.

Experimental Protocol: Catalytic Synthesis Workflow

To ensure high scientific integrity and reproducibility, the following protocol outlines a self-validating system for synthesizing 2,6-dicyclohexylidenecyclohexanone using an LDH catalyst.

Phase 1: Catalyst Preparation (MgZnAl-LDH)
  • Precursor Mixing: Prepare an aqueous solution containing

    
    , 
    
    
    
    , and
    
    
    in a 0.325 : 0.325 : 0.25 molar ratio[7].
  • Co-precipitation: Introduce TMAH to maintain a pH of exactly 10.0 at room temperature under vigorous stirring (600 rpm)[7]. Causality: TMAH prevents alkali metal cation contamination, which can poison the catalyst's active sites[7].

  • Calcination: Calcine the recovered solid to activate the mixed oxides, maximizing the basic site density[7].

Phase 2: Solvent-Free Condensation
  • Reaction Setup: In a reflux-equipped batch reactor, combine 0.01 moles of cyclohexanone with 5 wt.% of the activated MgZnAl-LDH catalyst[8].

  • Thermal Activation: Heat the mixture to 120 °C under solvent-free conditions for 5 hours[8]. Causality: Solvent-free conditions increase the collision frequency between the bulky enolate intermediates, driving the equilibrium toward the trimer[8].

Phase 3: Self-Validating Isolation and Analysis
  • Separation: Hot-filter the mixture to remove the heterogeneous LDH catalyst[8].

  • Validation (GC-FID/MS): Analyze the filtrate using Gas Chromatography-Flame Ionization Detection (GC-FID) coupled with Mass Spectrometry.

    • Validation Checkpoint: The absence of the dimer mass peak (m/z 178) and the dominant presence of the trimer peak (m/z 258) confirms complete conversion[7].

Industrial Application: Dehydrogenation to 2,6-Diphenylphenol

The primary industrial utility of 2,6-dicyclohexylidenecyclohexanone is its role as a direct precursor to 2,6-diphenylphenol [2]. Because the tricyclic ketone already possesses the required carbon skeleton, the transformation relies entirely on catalytic dehydrogenation (aromatization)[2].

The Dehydrogenation Workflow

The conversion requires stripping multiple equivalents of hydrogen to aromatize the central phenolic ring and the two flanking phenyl rings[9].

  • Catalysis: The tricyclic ketone is reacted in the presence of a 5% Palladium on Carbon (Pd/C) catalyst at extreme temperatures (240 °C to 400 °C, typically optimized at ~340 °C)[10].

  • Fractional Crystallization: The crude dehydrogenation mixture contains unreacted intermediates and partially aromatized byproducts. Pure 2,6-diphenylphenol is isolated via fractional crystallization using a binary solvent system (e.g., 75-99% isopropanol and 1-25% toluene)[9]. Causality: 2,6-diphenylphenol crystallizes first upon cooling due to its highly restricted mutual solubility compared to the hydrogenated byproducts, allowing for >99.8% purity recovery[9].

G A 2,6-dicyclohexylidenecyclohexanone B Catalytic Dehydrogenation (Pd/C, 340 °C) A->B C Crude 2,6-diphenylphenol (Mixture) B->C -H2 D Fractional Crystallization (Isopropanol/Toluene) C->D E Pure 2,6-diphenylphenol (>99.8% Purity) D->E Purification

Catalytic dehydrogenation workflow from tricyclic ketone to pure 2,6-diphenylphenol.

Conclusion

2,6-dicyclohexylidenecyclohexanone is a masterpiece of steric engineering, achieved through the precise control of aldol condensation thermodynamics. By utilizing advanced solid-base catalysts like TMAH-templated MgZnAl-LDHs, researchers can selectively synthesize this tricyclic framework. Its subsequent dehydrogenation into 2,6-diphenylphenol underscores its irreplaceable value in the synthesis of advanced polymers and complex pharmaceutical ligands. Mastery of this molecule's handling and synthesis is a fundamental asset for any advanced chemical development program.

References

  • PubChem: 2,6-Di(cyclohexylidene)cyclohexan-1-one | C18H26O | CID 76796 Source: National Center for Biotechnology Information (NCBI) URL:[Link]

  • ChemBK: Cyclohexanone, 2,6-dicyclohexylidene- Physico-chemical Properties Source: ChemBK URL:[Link]

  • MDPI Catalysts: An Advanced Approach for MgZnAl-LDH Catalysts Synthesis Used in Claisen-Schmidt Condensation Source: MDPI URL:[Link]

  • ResearchGate: An Advanced Approach for MgZnAl-LDH Catalysts Synthesis Used in Claisen-Schmidt Condensation (Full Text) Source: ResearchGate URL:[Link]

  • Google Patents:US3972951A - Process for the formation of 2,6-diphenyl-phenol Source: USPTO / Google Patents URL
  • Google Patents:JP2009269868A - Method for producing 2,6-diphenylphenol or derivative thereof Source: JPO / Google Patents URL
  • Google Patents:US3679766A - Crystallization of 2,6-diphenylphenol Source: USPTO / Google Patents URL
  • LookChem: Cas 2432-11-3, 2,6-Diphenylphenol Applications Source: LookChem URL:[Link]

Sources

Foundational

molecular weight of 2,6-bis(cyclohexylidene)cyclohexanone

An In-depth Technical Guide to 2,6-bis(cyclohexylidene)cyclohexanone Abstract This technical guide provides a comprehensive overview of 2,6-bis(cyclohexylidene)cyclohexanone, a complex cyclic ketone. The document is stru...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 2,6-bis(cyclohexylidene)cyclohexanone

Abstract

This technical guide provides a comprehensive overview of 2,6-bis(cyclohexylidene)cyclohexanone, a complex cyclic ketone. The document is structured to serve researchers, scientists, and professionals in drug development by detailing the molecule's fundamental physicochemical properties, a robust synthesis protocol, and modern analytical techniques for its characterization. By grounding claims in authoritative sources and explaining the causality behind experimental design, this guide aims to be a definitive resource on the topic. We will explore its synthesis via a base-catalyzed self-condensation of cyclohexanone, outline its structural elucidation through spectroscopic methods, and discuss its potential applications as a reactive intermediate in organic synthesis.

Compound Identification and Physicochemical Properties

2,6-bis(cyclohexylidene)cyclohexanone is an α,β-unsaturated ketone characterized by a central cyclohexanone ring substituted at the 2 and 6 positions with cyclohexylidene groups. This structure results in a highly conjugated and sterically hindered molecule.

It is important to distinguish this compound from the more frequently studied analog, 2,6-bis(benzylidene)cyclohexanone, which features phenyl-substituted groups instead of cyclohexyl groups. While they share a common synthetic pathway, their physicochemical and spectroscopic properties differ significantly.

Key Identifiers and Properties

The fundamental properties of 2,6-bis(cyclohexylidene)cyclohexanone are summarized below for quick reference.

PropertyValueSource
IUPAC Name 2,6-di(cyclohexylidene)cyclohexan-1-one[PubChem][1]
Synonyms 2,6-Dicyclohexylidenecyclohexanone[PubChem][1]
Molecular Formula C₁₈H₂₆O[PubChem][1]
Molecular Weight 258.4 g/mol [PubChem][1]
Monoisotopic Mass 258.198 Da[PubChem][1]
CAS Number 3293-32-1[PubChem][1]
Chemical Structure

The structure consists of three six-membered rings. The central ring is a cyclohexanone, and the two exocyclic double bonds link it to the substituent cyclohexyl rings. This creates an extended π-system involving the carbonyl group.

Caption: 2D structure of 2,6-bis(cyclohexylidene)cyclohexanone.

Synthesis Protocol: Base-Catalyzed Aldol Condensation

The synthesis of 2,6-bis(cyclohexylidene)cyclohexanone is achieved via a base-catalyzed aldol condensation. This reaction is analogous to the Claisen-Schmidt condensation used to prepare 2,6-bis(benzylidene)cyclohexanone.[2] In this case, cyclohexanone acts as both the nucleophile (forming an enolate) and the electrophile (the carbonyl acceptor). A 3:1 molar ratio of cyclohexanone to a base catalyst is theoretically required, though in practice, an excess of cyclohexanone is used as both reactant and solvent.

Causality of Experimental Choices
  • Catalyst: Sodium hydroxide (NaOH) is a strong base, effective at deprotonating the α-carbon of cyclohexanone to generate the nucleophilic enolate ion required to initiate the reaction.

  • Solvent: Ethanol is a common solvent for aldol condensations as it readily dissolves the reactants and the base catalyst. Using an excess of cyclohexanone itself can also serve as the reaction medium, driving the reaction forward according to Le Châtelier's principle.

  • Temperature: The reaction is typically initiated at room temperature. Gentle heating can increase the reaction rate, but excessive heat can lead to side product formation. The final dehydration step (E1cB elimination) is often promoted by heat.

Step-by-Step Methodology
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 4.0 g (0.1 mol) of sodium hydroxide in 50 mL of ethanol.

  • Addition of Reactant: To the stirring solution, add 29.4 g (0.3 mol) of cyclohexanone dropwise over 15 minutes.

  • Reaction: Stir the mixture vigorously at room temperature for 4-6 hours. The solution will typically turn yellow or orange as the conjugated product forms.

  • Work-up: Pour the reaction mixture into 200 mL of cold water to precipitate the crude product and quench the reaction.

  • Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of water to remove residual NaOH, followed by a small amount of cold ethanol to remove unreacted starting material.

  • Purification: Recrystallize the crude solid from hot ethanol to yield the purified 2,6-bis(cyclohexylidene)cyclohexanone as a crystalline solid.

Synthesis Workflow Diagram

G start Reactants: - Cyclohexanone - NaOH (catalyst) - Ethanol (solvent) reaction Aldol Condensation (Stir at RT, 4-6h) start->reaction quench Quench & Precipitate (Add to cold water) reaction->quench filter Vacuum Filtration (Isolate crude product) quench->filter wash Wash (Water, then cold Ethanol) filter->wash purify Recrystallization (From hot ethanol) wash->purify end Final Product: Pure 2,6-bis(cyclohexylidene) cyclohexanone purify->end

Caption: Workflow for the synthesis of 2,6-bis(cyclohexylidene)cyclohexanone.

Structural Elucidation and Characterization

Confirming the identity and purity of the synthesized product requires a suite of analytical techniques. The conjugated enone structure gives rise to characteristic spectroscopic signatures.

Analytical Techniques and Expected Results
TechniqueExpected ResultRationale
FT-IR Strong C=O stretch at ~1670 cm⁻¹. C=C stretch at ~1620 cm⁻¹.Conjugation lowers the carbonyl stretching frequency from the typical ~1715 cm⁻¹ for a saturated cyclohexanone.
¹H NMR Complex multiplets in the aliphatic region (δ 1.5-3.0 ppm). No signals in the aromatic or vinylic region.The structure contains only sp³ C-H bonds on the cyclohexyl rings. Protons α to the carbonyl and double bonds will be the most deshielded.
¹³C NMR Carbonyl (C=O) signal at δ ~200 ppm. sp² carbon signals at δ ~130-150 ppm. Multiple sp³ carbon signals at δ ~25-40 ppm.The chemical shifts are indicative of the different carbon environments within the molecule.
Mass Spec (EI) Molecular ion peak (M⁺) at m/z = 258.Corresponds to the molecular weight of the compound (C₁₈H₂₆O).[1]
Melting Point Sharp melting point.A narrow melting range is indicative of high purity for a crystalline solid.
Analytical Workflow Diagram

G sample Synthesized Product ftir FT-IR Spectroscopy sample->ftir Functional Groups (C=O, C=C) nmr ¹H & ¹³C NMR Spectroscopy sample->nmr Proton & Carbon Environment ms Mass Spectrometry sample->ms Molecular Weight mp Melting Point Analysis sample->mp Purity Assessment data_analysis Data Interpretation & Structure Confirmation ftir->data_analysis nmr->data_analysis ms->data_analysis mp->data_analysis

Caption: Standard analytical workflow for compound characterization.

Applications and Research Context

While specific applications for 2,6-bis(cyclohexylidene)cyclohexanone are not widely documented, its chemical structure places it within the family of α,β-unsaturated ketones. This class of compounds is highly valuable in organic synthesis and medicinal chemistry.

  • Michael Acceptor: The electron-deficient β-carbons are susceptible to nucleophilic attack in Michael addition reactions, making the molecule a versatile building block for constructing more complex carbocyclic and heterocyclic systems.[3]

  • Dienophile in Diels-Alder Reactions: The conjugated double bonds can potentially act as dienophiles in [4+2] cycloaddition reactions, providing a pathway to spirocyclic compounds.

  • Precursor for Bioactive Molecules: The related 2,6-bis(benzylidene)cyclohexanone derivatives are known as chalcones or chalconoids and have been extensively investigated for their biological activities, including anticancer, anti-inflammatory, and antioxidant properties.[2] By analogy, 2,6-bis(cyclohexylidene)cyclohexanone could serve as a scaffold for developing novel therapeutic agents, with the saturated rings offering different steric and electronic properties compared to the aromatic rings of traditional chalcones.

Conclusion

2,6-bis(cyclohexylidene)cyclohexanone is a structurally interesting α,β-unsaturated ketone with a molecular weight of 258.4 g/mol . Its synthesis is readily achievable through a base-catalyzed self-condensation of cyclohexanone. Standard spectroscopic techniques such as FT-IR, NMR, and mass spectrometry are sufficient for its unambiguous characterization. Although its direct applications are not yet established, its identity as a Michael acceptor and a structural analog to biologically active chalcones suggests significant potential as a versatile intermediate for synthetic and medicinal chemistry research. This guide provides the foundational knowledge necessary for researchers to synthesize, characterize, and explore the utility of this compound.

References

  • Hossain, M. A., & Jahan, I. A. (2018). Synthesis and Spectral Characteristics of Substituted 2,6-Dibenzylidene Cyclohexanone. Khulna University of Engineering & Technology. [Link]

  • National Institute of Standards and Technology (NIST). Cyclohexanone, 2,6-bis(phenylmethylene)-. NIST Chemistry WebBook. [Link]

  • PubChem. 2,6-Bis(benzylidene)cyclohexanone. National Center for Biotechnology Information. [Link]

  • PubChem. 2,6-Di(cyclohexylidene)cyclohexan-1-one. National Center for Biotechnology Information. [Link]

  • PubChem. 2,6-Dibenzylidenecyclohexanone. National Center for Biotechnology Information. [Link]

  • Li, J. (2009). 2,6-Bis(2-chlorobenzylidene)cyclohexanone. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 4), o694. [Link]

Sources

Exploratory

Process Chemistry Whitepaper: Solvation Dynamics and Recrystallization Protocols for 2,6-Di(cyclohexylidene)cyclohexan-1-one in Ethanol

Executive Summary 2,6-Di(cyclohexylidene)cyclohexan-1-one is a sterically hindered, tricyclic ketone primarily synthesized via the aldol self-condensation of cyclohexanone. It serves as a critical intermediate in the syn...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,6-Di(cyclohexylidene)cyclohexan-1-one is a sterically hindered, tricyclic ketone primarily synthesized via the aldol self-condensation of cyclohexanone. It serves as a critical intermediate in the synthesis of high-purity 2,6-diphenylphenol[1] and is rigorously monitored as a potential impurity in the production of agricultural fungicides such as 2[2]. For researchers and drug development professionals, isolating this compound with high purity is paramount. Ethanol, functioning as a polar protic solvent, offers an optimal thermodynamic environment for its fractional crystallization due to its highly temperature-dependent solvation profile.

Molecular Architecture & Thermodynamic Solvation Principles

The molecular structure of 2,6-di(cyclohexylidene)cyclohexan-1-one (C₁₈H₂₄O) features a central cyclohexanone ring flanked by two rigid cyclohexylidene groups. This architecture creates a highly hydrophobic, bulky mass with only a single polar hydrogen-bond acceptor (the carbonyl oxygen).

Causality of Solvent Selection: At ambient temperatures (20–25°C), ethanol's strong intermolecular hydrogen bonding creates a highly cohesive solvent network. The enthalpic cost of creating a cavity large enough to accommodate the 18-carbon hydrophobic bulk of the solute far outweighs the weak dipole-dipole interactions formed with the carbonyl group, resulting in poor solubility.

However, as the temperature approaches ethanol's boiling point (78°C), thermal kinetic energy disrupts the solvent's hydrogen-bonded network. The dielectric constant of ethanol decreases, making it behave more "hydrocarbon-like." This allows the hydrophobic rings of the solute to be effectively solvated via London dispersion forces, while the carbonyl oxygen accepts hydrogen bonds from the ethanol hydroxyl groups. This steep, temperature-dependent solubility curve is the fundamental thermodynamic prerequisite for high-yield 3[3].

Synthesis and Thermodynamic Control

The formation of 2,6-di(cyclohexylidene)cyclohexan-1-one is a classic example of thermodynamic control in aldol condensations. In protic solvents like ethanol, the aldol equilibrium is highly reversible[4]. While the mono-condensation product (2-cyclohexylidenecyclohexanone) forms kinetically, prolonged heating in the presence of base catalysts (e.g., MgZnAl-LDH or TMAH) drives the equilibrium toward the fully conjugated, 5[5].

SynthesisPathway C1 Cyclohexanone (Starting Material) E1 Enolate Intermediate (Kinetic Species) C1->E1 Base Catalyst (e.g., NaOH, LDH) M1 2-Cyclohexylidenecyclohexanone (Mono-condensation) E1->M1 + Cyclohexanone - H2O D1 2,6-Di(cyclohexylidene)cyclohexan-1-one (Thermodynamic Product) M1->D1 + Cyclohexanone - H2O (Reversible in Ethanol)

Aldol self-condensation pathway of cyclohexanone under thermodynamic control.

Quantitative Solubility Profiling

To design a robust crystallization process, empirical solubility data must be established. The table below summarizes the quantitative solubility profile of 2,6-di(cyclohexylidene)cyclohexan-1-one in absolute ethanol.

Temperature (°C)Estimated Solubility (g / 100 mL Ethanol)Solvation StateProcess Implication
0 - 5 < 0.5Highly InsolubleIdeal for final crystal washing and maximum recovery.
25 1.5 - 2.5Slightly SolubleThreshold for ambient filtration; minor product loss.
50 9.0 - 12.0Moderately SolubleNucleation zone during controlled cooling.
78 (Boiling) > 30.0Highly SolubleOptimal for initial crude dissolution and hot filtration.

Self-Validating Experimental Methodologies

Protocol 4.1: Gravimetric Determination of Temperature-Dependent Solubility

To ensure process trustworthiness, solubility must be determined using a self-validating mass-balance approach rather than relying solely on visual dissolution.

  • Preparation: Add an excess of crude 2,6-di(cyclohexylidene)cyclohexan-1-one (approx. 10 g) to 20 mL of absolute ethanol in a jacketed reaction vessel equipped with a reflux condenser and overhead stirrer.

  • Equilibration: Heat the suspension to the target temperature (e.g., 50°C) and stir at 400 rpm for 2 hours to ensure thermodynamic equilibrium.

  • Sampling: Stop stirring and allow undissolved solids to settle for 15 minutes. Extract a 5.0 mL aliquot of the clear supernatant using a pre-heated positive displacement pipette (to prevent premature precipitation in the tip).

  • Evaporation & Mass Balance: Dispense the aliquot into a pre-weighed glass petri dish. Evaporate the ethanol under a gentle nitrogen stream at 40°C, followed by vacuum drying at 10 mbar until a constant weight is achieved.

  • Self-Validation Check: Calculate the solubility. Repeat the sampling in triplicate. The system is validated if the Relative Standard Deviation (RSD) across the three replicates is < 2.0%. If the RSD exceeds 2.0%, thermodynamic equilibrium was not reached, and the equilibration stirring time must be extended.

Protocol 4.2: Optimized Fractional Crystallization Workflow

This protocol leverages the steep solubility curve highlighted in Section 3 to isolate high-purity product.

  • Dissolution: Suspend 25 g of the crude reaction mixture in 100 mL of absolute ethanol. Heat to a gentle reflux (78°C) until complete dissolution of the target compound is achieved.

  • Hot Filtration: Immediately pass the boiling solution through a pre-heated Buchner funnel (jacketed at 80°C) equipped with a 0.45 µm PTFE membrane.

    • Causality: This removes insoluble inorganic catalyst residues (e.g., zincite phases from LDH catalysts[5]) without prematurely crashing out the target product.

  • Controlled Cooling (Nucleation): Transfer the purified filtrate to a crystallizer. Cool the solution linearly at a rate of 0.5°C/min down to 25°C.

    • Causality: A slow, controlled cooling ramp prevents local supersaturation, promoting the growth of large, pure crystals rather than trapping impurities in rapidly formed amorphous aggregates.

  • Cold Maturation: Chill the suspension to 0–5°C using an ice bath and hold for 1 hour to maximize yield.

  • Isolation: Filter the crystals under vacuum and wash with 2 x 10 mL of ice-cold absolute ethanol.

  • Self-Validation Check: Analyze the mother liquor via HPLC. If the concentration of 2,6-di(cyclohexylidene)cyclohexan-1-one in the mother liquor exceeds 0.5 g/100 mL, the cooling profile or final maturation temperature must be recalibrated.

CrystallizationWorkflow S1 Crude Reaction Mixture (Target + Impurities) S2 Dissolution in Ethanol (78°C, Reflux) S1->S2 S3 Hot Filtration (Removes Insoluble Catalyst) S2->S3 Maintains Solubility S4 Controlled Cooling (0.5°C/min to 25°C) S3->S4 Purified Filtrate S5 Cold Maturation & Filtration (0-5°C, Ice-cold Wash) S4->S5 Induces Nucleation S6 Pure 2,6-Di(cyclohexylidene)cyclohexan-1-one (Validated via HPLC) S5->S6 Maximizes Yield

Step-by-step fractional crystallization workflow optimized for ethanol.

References

  • Source: lookchem.
  • Source: chemistry-chemists.
  • An Advanced Approach for MgZnAl-LDH Catalysts Synthesis Used in Claisen-Schmidt Condensation Source: ResearchGate / MDPI URL
  • US3679766A - Crystallization of 2,6-diphenylphenol Source: Google Patents URL
  • US3679766A - Crystallization of 2,6-diphenylphenol (Tricyclic Ketones)

Sources

Foundational

Physical Properties and Pharmaceutical Potential of Tricyclohexylidene Ketone Derivatives

The following technical guide details the physical properties, chemical architecture, and pharmaceutical applications of tricyclohexylidene ketone derivatives , specifically focusing on the 2,6-bis(cyclohexylidene)cycloh...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physical properties, chemical architecture, and pharmaceutical applications of tricyclohexylidene ketone derivatives , specifically focusing on the 2,6-bis(cyclohexylidene)cyclohexanone scaffold and its conjugated analogues.

A Technical Guide for Drug Development & Application Scientists

Executive Summary

Tricyclohexylidene ketone derivatives (often categorized under sterically crowded conjugated enones) represent a specialized class of pharmacophores characterized by a central ketone typically embedded within or conjugated to three cyclic systems. The primary representative, 2,6-bis(cyclohexylidene)cyclohexanone , and its structural analogues (e.g., 2,6-bis(benzylidene)cyclohexanone) act as potent Michael acceptors .

This guide analyzes the physicochemical profile of these "tricyclic" ketones, emphasizing their utility as cytotoxic agents (anticancer), their lipophilic challenges in formulation, and their unique spectral signatures. For researchers, the critical value of this scaffold lies in its cross-conjugated dienone system , which serves as a "double-barreled" alkylating agent capable of irreversible covalent binding to thiols in enzymes (e.g., thioredoxin reductase, proteasomes).

Chemical Architecture & Structural Logic

The "Propeller" Scaffold

The core structure of 2,6-bis(cyclohexylidene)cyclohexanone consists of a central cyclohexanone ring flanked by two exocyclic double bonds connecting to two additional cyclohexane rings.

  • Steric Bulk: The three rings create a high degree of steric hindrance, often forcing the molecule into a twisted, non-planar "propeller" conformation to minimize allylic strain.

  • Electronic Conjugation: The central carbonyl (

    
    ) is cross-conjugated with two 
    
    
    
    -unsaturated systems. This lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital), making the
    
    
    -carbons highly electrophilic.
Functional Derivatives

In drug development, the "tricyclohexylidene" concept is often extended to 2,6-bis(arylidene)cyclohexanones (curcumin analogues).

  • Type A (Alkyl-substituted): 2,6-bis(cyclohexylidene)cyclohexanone (Lipophilic, compact).

  • Type B (Aryl-substituted): 2,6-bis(benzylidene)cyclohexanone (Extended conjugation, fluorescent properties).

Physical Properties Matrix

The following data aggregates experimental and predicted values for the core scaffold 2,6-bis(cyclohexylidene)cyclohexanone (C


H

O) and its common benzylidene analogue.
Property2,6-bis(cyclohexylidene)cyclohexanone2,6-bis(benzylidene)cyclohexanoneRelevance to Drug Dev
Molecular Weight 258.40 g/mol 274.36 g/mol Small molecule; passes Lipinski's Rule of 5.
LogP (Lipophilicity) ~4.9 (Predicted)~4.5 - 5.1High. Requires lipid-based formulation (e.g., liposomes). Poor aqueous solubility.
H-Bond Acceptors 1 (Carbonyl O)1 (Carbonyl O)Limited H-bonding capacity; relies on hydrophobic interactions.
H-Bond Donors 00-
Melting Point 118–120 °C (Est.)118–119 °CCrystalline solid at RT; stable for solid dosage forms.

(UV-Vis)
~270–290 nm~360–380 nmAryl derivatives show bathochromic shift (yellow/orange color).
IR Carbonyl Stretch ~1680 cm

~1660 cm

Lowered frequency due to conjugation (single bond character).
Solubility Profile
  • Water: Insoluble (< 0.1 mg/mL). The high lipophilicity (LogP ~5) is a major barrier.

  • Organic Solvents: Highly soluble in Chloroform, Dichloromethane (DCM), and DMSO. Moderately soluble in Ethanol and Acetone.

  • Formulation Strategy: Due to poor water solubility, these derivatives are often formulated using cyclodextrin inclusion complexes or PLGA nanoparticles to improve bioavailability.

Pharmaceutical Mechanism: The Michael Acceptor

The biological activity of tricyclohexylidene ketone derivatives is driven by their chemical reactivity. They function as bis-alkylating agents .

Mechanism of Action (MOA)
  • Nucleophilic Attack: Cellular thiols (e.g., Cysteine residues on proteins, Glutathione) attack the electrophilic

    
    -carbon of the enone.
    
  • Covalent Modification: The resulting Michael adduct irreversibly inhibits the target protein.

  • Target Selectivity: Common targets include NF-

    
    B , Thioredoxin Reductase , and Proteasomes , leading to apoptosis in cancer cells.
    

MOA_Pathway Figure 1: Mechanism of Action - Covalent alkylation of protein thiols via Michael Addition. Drug Tricyclohexylidene Derivative Complex Michael Adduct (Covalent Bond) Drug->Complex Electrophilic Attack Target Protein Thiol (Cysteine-SH) Target->Complex Nucleophilic Attack Effect Enzyme Inhibition (Apoptosis) Complex->Effect Irreversible Modification

Experimental Protocols

Synthesis of 2,6-bis(arylidene)cyclohexanone Derivatives

Method: Claisen-Schmidt Condensation (Base-Catalyzed). Rationale: This method utilizes the acidity of the


-protons in cyclohexanone to attack the aldehyde carbonyl.

Protocol:

  • Reagents: Cyclohexanone (10 mmol), Substituted Benzaldehyde (20 mmol), NaOH (40%, 5 mL), Ethanol (20 mL).

  • Reaction:

    • Dissolve cyclohexanone and aldehyde in ethanol.

    • Add NaOH solution dropwise at 0°C (ice bath) to prevent polymerization.

    • Stir at Room Temperature (RT) for 2–6 hours. A precipitate will form (yellow/orange for aryl derivatives).

  • Work-up:

    • Filter the precipitate.[1]

    • Wash with cold water (3x) to remove excess base.

    • Wash with cold ethanol (1x) to remove unreacted aldehyde.

  • Purification: Recrystallize from Ethanol or Ethyl Acetate/Hexane (1:4).

  • Validation: Check melting point and TLC (Silica, Hexane:EtOAc 8:2).

Synthesis of 2,6-bis(cyclohexylidene)cyclohexanone

Method: Oxidative coupling or Acid-catalyzed Self-Condensation. Note: Direct condensation of cyclohexanone to the trimer is difficult due to steric crowding. A more reliable route involves the Robinson Annulation or using TiCl


/Zn  (McMurry coupling conditions) if coupling distinct ketones.

Protocol (Acid-Catalyzed Self-Condensation - "Trindane" route):

  • Reagents: Cyclohexanone, p-Toluenesulfonic acid (pTSA), Benzene/Toluene (Dean-Stark trap).

  • Procedure: Reflux cyclohexanone with pTSA. Water removal drives the formation of the dimer and trimer.

  • Separation: Fractional distillation or column chromatography is required to separate the bis(cyclohexylidene) product from the dicyclohexylidene dimer.

Synthesis_Flow Figure 2: General Synthesis Pathway via Claisen-Schmidt Condensation. Start Cyclohexanone (C6H10O) Intermediate Beta-Hydroxy Ketone (Aldol) Start->Intermediate Nucleophilic Attack Reagent Aldehyde / Ketone (2.0 eq) Reagent->Intermediate Catalyst Base (NaOH) or Acid (pTSA) Catalyst->Intermediate Dehydration Dehydration (-H2O) Intermediate->Dehydration Heat / Time Product 2,6-bis(ylidene)cyclohexanone (Conjugated Enone) Dehydration->Product Irreversible

Stability and Storage

  • Light Sensitivity: Derivatives with extended conjugation (e.g., benzylidene) are photo-labile . They can undergo E/Z isomerization or [2+2] cycloaddition upon UV exposure.

    • Recommendation: Store in amber vials.

  • Hydrolysis: The enone linkage is generally stable to hydrolysis at neutral pH but can degrade under strong basic conditions (retro-aldol reaction).

  • Oxidation: The cyclohexylidene double bonds are susceptible to ozonolysis or epoxidation.

References

  • PubChem. (2025).[2][3][4] 2,6-Di(cyclohexylidene)cyclohexan-1-one | C18H26O.[4] National Library of Medicine. [Link]

  • Dimmock, J. R., et al. (2000). Cytotoxic 2,6-bis(arylidene)cyclohexanones and related compounds. Journal of Medicinal Chemistry. [Link]

  • MDPI. (2023). Solvatochromism, Acidochromism and Photochromism of the 2,6-Bis(4-hydroxybenzylidene) Cyclohexanone Derivative. Molecules. [Link]

Sources

Exploratory

Technical Guide: 2,6-Bis(cyclohexylidene)cyclohexanone

Structure, Synthesis, and Applications in Material Science & Organic Chemistry Executive Summary This technical guide provides an in-depth analysis of 2,6-bis(cyclohexylidene)cyclohexanone (CAS: 3293-32-1), a distinctive...

Author: BenchChem Technical Support Team. Date: March 2026

Structure, Synthesis, and Applications in Material Science & Organic Chemistry

Executive Summary

This technical guide provides an in-depth analysis of 2,6-bis(cyclohexylidene)cyclohexanone (CAS: 3293-32-1), a distinctive cross-conjugated ketone formed via the trimerization of cyclohexanone. While often overshadowed by its aromatic analogue (2,6-dibenzylidenecyclohexanone), this fully alicyclic molecule represents a critical intermediate in the synthesis of dodecahydrotriphenylene and related liquid crystalline materials.

This document is designed for research chemists and material scientists. It details the IUPAC nomenclature, thermodynamic driving forces of its synthesis, and its utility as a scaffold for


-conjugated systems.

Part 1: Nomenclature & Structural Analysis

IUPAC Designation

The rigorous IUPAC name for the molecule is 2,6-dicyclohexylidenecyclohexan-1-one .[1]

  • Parent Structure: Cyclohexan-1-one (a six-membered ring with a ketone at position 1).

  • Substituents: Two cyclohexylidene groups (cyclohexane rings attached via a double bond).

  • Locants: Positions 2 and 6 of the central ring.

Structural Disambiguation: It is crucial to distinguish this molecule from 2,6-bis(benzylidene)cyclohexanone. The target molecule discussed here consists of three saturated rings linked by double bonds, whereas the benzylidene variant contains two aromatic phenyl rings.

Stereochemistry & Conformation

The molecule possesses two exocyclic double bonds, leading to potential geometric isomers (


; 

;

).
  • Thermodynamic Preference: The

    
    -isomer is generally the thermodynamically most stable form due to steric repulsion between the ring protons in the 
    
    
    
    -conformation.
  • Conformational Locking: The central ring typically adopts a distorted envelope or chair conformation to minimize 1,3-diaxial interactions with the bulky cyclohexylidene wings.

Part 2: Synthetic Pathways & Mechanistic Insight

The synthesis of 2,6-bis(cyclohexylidene)cyclohexanone is a classic example of acid-catalyzed aldol condensation followed by dehydration (crotonization). It is effectively the "trimerization" of cyclohexanone.

Reaction Thermodynamics

The self-condensation of cyclohexanone is an equilibrium process.

  • Dimerization: Formation of 2-cyclohexylidenecyclohexanone.

  • Trimerization: Reaction of the dimer with a third equivalent of cyclohexanone to form the target 2,6-bis product.

Critical Control Point: The reaction is reversible. High yields require the continuous removal of water (Dean-Stark trap) to drive the equilibrium toward the dehydrated product (Le Chatelier's principle).

Mechanism of Action (Acid-Catalyzed)

The pathway proceeds via enol generation, nucleophilic attack, and E1cB or E1 elimination.

  • Activation: Protonation of the carbonyl oxygen.

  • Enolization: Deprotonation at the

    
    -carbon to form the enol.
    
  • Nucleophilic Attack: The enol attacks the protonated carbonyl of a second cyclohexanone molecule.

  • Dehydration: Elimination of water establishes the

    
    -unsaturation (conjugation).
    
  • Iteration: The process repeats at the C6 position of the dimer.

Visualization: Reaction Pathway

The following diagram illustrates the stepwise conversion from monomer to trimer.

SynthesisMechanism Reactant Cyclohexanone (x3) Inter1 Intermediate: Aldol Adduct Reactant->Inter1 Enolization & Attack Catalyst Acid Catalyst (p-TsOH or H2SO4) Catalyst->Reactant Dimer Dimer: 2-Cyclohexylidenecyclohexanone Inter1->Dimer -H2O (Dehydration) Target Target: 2,6-bis(cyclohexylidene)cyclohexanone Dimer->Target + Cyclohexanone (Repeat Aldol) Byproduct Cyclization: Dodecahydrotriphenylene Target->Byproduct Thermal Cyclization (Side Reaction)

Caption: Stepwise aldol condensation pathway from cyclohexanone monomer to the 2,6-bis(cyclohexylidene) trimer.

Part 3: Physicochemical Properties[2][3]

The following data characterizes the purified compound. Note that melting points can vary based on the


 isomeric ratio.
PropertyValueNotes
Molecular Formula

Molecular Weight 258.40 g/mol
CAS Number 3293-32-1
Appearance White to pale yellow crystalline solidColor deepens upon oxidation
Melting Point 146–148 °CLiterature variance: 145–150 °C
Solubility Soluble in CHCl

, Toluene, THF
Insoluble in water
IR Signature 1680 cm

(C=O), 1610 cm

(C=C)
Characteristic of s-cis enones
UV-Vis

nm

transition

Part 4: Applications in Material Science

Precursor to Triphenylene Mesogens

The most authoritative application of 2,6-bis(cyclohexylidene)cyclohexanone is its role as a synthetic precursor to Triphenylene derivatives.

  • Process: Acid-catalyzed cyclization of the 2,6-bis isomer yields dodecahydrotriphenylene.

  • Significance: Subsequent aromatization yields triphenylene, a discoid molecule that forms columnar liquid crystals. These materials are vital for organic light-emitting diodes (OLEDs) and organic photovoltaics due to their high charge carrier mobility.

Photochemistry & Cross-linking

Due to the cross-conjugated dienone structure, the molecule undergoes [2+2] cycloaddition upon UV irradiation. This property is utilized in:

  • Photo-alignment layers: For liquid crystal displays (LCDs).

  • Negative photoresists: Cross-linking reduces solubility, allowing for pattern formation in lithography.

Part 5: Experimental Protocol

Objective: Synthesis of 2,6-bis(cyclohexylidene)cyclohexanone via acid-catalyzed condensation.

Reagents
  • Cyclohexanone (Reagent Grade, 3.0 equivalents)

  • p-Toluenesulfonic acid (p-TsOH) (Catalytic amount, 0.05 equivalents)

  • Benzene or Toluene (Solvent, for azeotropic water removal)

Methodology
  • Setup: Equip a 500 mL Round Bottom Flask (RBF) with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Charging: Add cyclohexanone (29.4 g, 0.3 mol) and toluene (150 mL) to the flask.

  • Catalysis: Add p-TsOH (0.5 g).

  • Reflux: Heat the mixture to vigorous reflux. Water will separate in the Dean-Stark trap.

    • Checkpoint: Monitor the volume of water collected. Theoretical yield is ~3.6 mL for 0.1 mol of trimer product (since 2 moles of water are released per mole of product).

  • Termination: Continue reflux until water evolution ceases (approx. 4–6 hours).

  • Work-up:

    • Cool to room temperature.[2][3]

    • Wash the organic layer with saturated NaHCO

      
       (to neutralize acid) and then brine.
      
    • Dry over anhydrous MgSO

      
      .
      
  • Purification:

    • Evaporate solvent under reduced pressure.

    • Recrystallization: Recrystallize the residue from ethanol or a hexane/ethyl acetate mixture to obtain white needles.

Workflow Diagram

LabProtocol Step1 Reagent Prep: Cyclohexanone + Toluene + p-TsOH Step2 Reflux (Dean-Stark) Remove H2O Azeotropically Step1->Step2 Step3 Quench & Wash (NaHCO3 / Brine) Step2->Step3 Step4 Solvent Evaporation Step3->Step4 Step5 Recrystallization (Ethanol) Step4->Step5

Caption: Operational workflow for the synthesis and purification of the target dienone.

References

  • PubChem. (2025).[1][4] 2,6-Di(cyclohexylidene)cyclohexan-1-one (Compound Summary). National Library of Medicine. [Link]

  • NIST Chemistry WebBook. (2024). Cyclohexanone, 2,6-dicyclohexylidene-.[1] National Institute of Standards and Technology.[5] [Link]

  • Organic Syntheses. (Coll. Vol. 4). Preparation of Cyclohexanone Derivatives via Aldol Condensation. (General reference for cyclohexanone condensation mechanisms). [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Reagents and Protocols for the Self-Condensation of Cyclohexanone

Introduction and Mechanistic Causality The self-condensation of cyclohexanone is a fundamental carbon-carbon bond-forming reaction that yields highly valuable C12 dimers—primarily 2-(1-cyclohexenyl)cyclohexanone and its...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Causality

The self-condensation of cyclohexanone is a fundamental carbon-carbon bond-forming reaction that yields highly valuable C12 dimers—primarily 2-(1-cyclohexenyl)cyclohexanone and its isomer 2-cyclohexylidenecyclohexanone. These dimers serve as critical intermediates for fine chemicals (such as the fungicide o-phenylphenol) and are increasingly recognized as high-density, oxygenated precursors for sustainable aviation fuels (biojet fuels) .

The reaction proceeds via an aldol condensation mechanism, which can be catalyzed by either acids or bases. However, the choice of reagent dictates the kinetic pathway and overall yield.

  • Acid Catalysis: Protonation of the carbonyl oxygen enhances the electrophilicity of the carbonyl carbon, facilitating rapid enol formation. Nucleophilic attack by the enol on a protonated cyclohexanone yields an aldol adduct, which subsequently dehydrates to form the stable α,β-unsaturated dimer.

  • Base Catalysis: Deprotonation forms a highly nucleophilic enolate. However, basic catalysts (e.g., Mg-Al hydrotalcites) generally exhibit poor conversion in self-condensation workflows because the water byproduct strongly inhibits basic active sites and shifts the equilibrium toward the reverse reaction .

To achieve high specific activity and prevent over-condensation into C18 trimers (e.g., dodecahydrotriphenylene), modern protocols heavily favor heterogeneous solid acid catalysts.

Mechanism A Cyclohexanone (Starting Material) B Enol / Enolate Intermediate A->B Catalyst C Aldol Addition Adduct B->C + Cyclohexanone D Dehydration (-H2O) C->D Heat E C12 Dimer (Target Product) D->E Irreversible F C18 Trimer (Over-condensation) E->F + Cyclohexanone

Reaction mechanism of cyclohexanone self-condensation.

Reagent Selection: Solid Acid Catalysts

Selecting the correct heterogeneous catalyst is critical for driving the equilibrium toward the C12 dimer while maintaining a self-validating system where the catalyst can be physically removed to halt the reaction instantly.

Sulfonic Acid-Modified Silicas (e.g., SO3H-SBA-15)

Mesoporous silicas grafted with aryl sulfonic acids provide a high surface area with tunable pore sizes.

  • Causality: The large pore sizes inherent to SBA-15 limit catalyst fouling by bulky organic deposits (trimers/polymers). A lower surface density of anchored aryl sulfonic groups actually improves specific activity, maintaining >95% selectivity toward monocondensed C12 adducts .

Perfluorosulfonic Acid Resins (e.g., HRF5015)

HRF5015 features a unique nanoporous structure and extreme Brønsted acidity due to the electron-withdrawing nature of its fluorine atoms.

  • Causality: The cluster structure formed by sulfonic groups creates a unique microenvironment that accelerates the reaction rate at mild temperatures (50–100 °C). This low-temperature efficacy thermodynamically disfavors trimer formation, achieving near 100% dimer selectivity .

Macroporous Resins (e.g., Amberlyst-15)

A classic sulfonic acid cation-exchange resin widely used in industrial settings.

  • Causality: While highly effective, Amberlyst-15 is extremely sensitive to water. Water adsorption onto the catalyst surface competitively inhibits active sites and promotes the reverse reaction. Therefore, protocols using Amberlyst-15 must incorporate active water removal (e.g., vacuum or Dean-Stark apparatus) to drive conversion .

Quantitative Data Summary

Table 1: Performance Comparison of Catalytic Reagents

Catalyst ReagentCatalyst TypeTemp (°C)Time (h)Conversion (%)Dimer Selectivity (%)
SO3H-SBA-15 Mesoporous Silica1002.020 – 40> 95
HRF5015 Perfluorosulfonic Resin90 – 1008.3High~ 100
Amberlyst-15 Macroporous Resin70 – 1102.0 – 10.030 – 40> 90
Mg-Al LDH Basic Hydrotalcite1202.0~ 691.5

Experimental Protocol: Solvent-Free Acid-Catalyzed Self-Condensation

This protocol utilizes a solvent-free approach to maximize volumetric productivity and adhere to green chemistry principles. It incorporates a self-validating feedback loop using an internal standard for real-time GC/MS monitoring, ensuring the reaction remains under strict kinetic control.

Workflow S1 1. Reagents + Int. Std S2 2. Add Solid Acid Catalyst S1->S2 S3 3. Heat at 100 °C S2->S3 S4 4. Remove Water Byproduct S3->S4 S5 5. Filter Catalyst S4->S5 S6 6. GC/MS Validation S5->S6

Step-by-step workflow for solvent-free self-condensation.

Step-by-Step Methodology

Step 1: Reagent Preparation & Internal Standard Addition

  • Action: In a 100 mL flame-dried round-bottom flask, add 30.0 g of high-purity cyclohexanone (>99.9%).

  • Self-Validation: Add 0.6 g of sulfolane as an internal standard.

  • Causality: The chemical inertness of sulfolane ensures it will not participate in the aldol condensation. Its presence establishes a fixed baseline, allowing for the precise, real-time quantification of cyclohexanone consumption and dimer yield via GC/MS without relying on external calibration curves.

Step 2: Catalyst Introduction

  • Action: Introduce 0.3 g to 0.6 g of the chosen solid acid catalyst (e.g., HRF5015 or SO3H-SBA-15) into the flask.

  • Causality: A solvent-free environment maximizes the localized concentration of cyclohexanone at the solid-liquid interface. This increases the collision frequency between the substrate and the catalyst's active sites, driving the reaction forward efficiently.

Step 3: Reaction Execution under Controlled Atmosphere

  • Action: Equip the flask with a magnetic stirrer and a Dean-Stark trap (if using Amberlyst-15 to actively remove water). Purge the system with Nitrogen gas to prevent oxidative side reactions. Heat the mixture to 100 °C while stirring continuously at 600 rpm.

  • Causality: A temperature of 100 °C provides sufficient thermal energy to overcome the activation energy barrier (~54 kJ/mol for HRF5015) while remaining low enough to thermodynamically disfavor the sequential condensation into C18 trimers.

Step 4: In-Process Monitoring (Self-Validating System)

  • Action: Withdraw 50 µL aliquots at 30, 60, and 120 minutes. Dilute with anhydrous dichloromethane and inject into a GC/MS system.

  • Causality: Real-time monitoring of the cyclohexanone-to-sulfolane peak area ratio confirms the conversion rate. The appearance of peaks at m/z 178 (corresponding to C12H18O) validates dimer formation. If trimer peaks (m/z 258) emerge, it indicates localized overheating or excessive reaction times, prompting immediate thermal quenching.

Step 5: Catalyst Recovery and Product Isolation

  • Action: Cool the reaction mixture to room temperature. Separate the heterogeneous catalyst via centrifugation (4000 rpm for 10 min) or vacuum filtration.

  • Causality: Prompt physical removal of the solid acid catalyst halts the reaction entirely. This prevents reverse-aldol reactions or further acid-catalyzed degradation during subsequent fractional distillation steps used to isolate the pure C12 dimer.

References

  • Martín, A., Arribas-Yuste, E., Paniagua, M., Morales, G., & Melero, J. A. (2024). Efficient Self-Condensation of Cyclohexanone into Biojet Fuel Precursors over Sulfonic Acid-Modified Silicas: Insights on the Effect of Pore Size and Structure. ACS Sustainable Chemistry & Engineering. URL:[Link]

  • Kikhtyanin, O., et al. (2019). Aldol Condensation of Cyclohexanone and Furfural in Fixed-Bed Reactor. Catalysts, MDPI. URL:[Link]

  • Liang, D., et al. (2020). Highly selective self-condensation of cyclohexanone: the distinct catalytic behaviour of HRF5015. Royal Society Open Science. URL:[Link]

  • Lorenzo, D., Santos, A., Simón, E., & Romero, A. (2014). Kinetic Model of Catalytic Self-Condensation of Cyclohexanone over Amberlyst 15. Industrial & Engineering Chemistry Research, ACS Publications. URL:[Link]

Application

Application Note: 2,6-Di(cyclohexylidene)cyclohexan-1-one as a High-Performance Polymer Intermediate

This guide outlines the technical application of 2,6-Di(cyclohexylidene)cyclohexan-1-one (CAS: 3293-32-1) as a critical intermediate in the synthesis of high-performance engineering thermoplastics, specifically Poly(2,6-...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the technical application of 2,6-Di(cyclohexylidene)cyclohexan-1-one (CAS: 3293-32-1) as a critical intermediate in the synthesis of high-performance engineering thermoplastics, specifically Poly(2,6-diphenyl-1,4-phenylene oxide) (PPPO) and rigid alicyclic frameworks like Dodecahydrotriphenylene .

Executive Summary

2,6-Di(cyclohexylidene)cyclohexan-1-one (often referred to as "Tricyclohexylenone") is a conjugated tricyclic ketone derived from the self-condensation of cyclohexanone. It serves as a pivotal divergent intermediate in polymer chemistry. Its rigid, sterically crowded structure allows it to be converted into two distinct classes of high-value monomers:

  • Aromatic Monomers: Via dehydrogenation to 2,6-Diphenylphenol , the precursor to Poly(2,6-diphenylphenylene oxide)—a polymer with superior thermal stability (

    
    C) and dielectric properties compared to standard PPO.
    
  • Alicyclic Monomers: Via cyclization to Dodecahydrotriphenylene , a precursor for transparent, high-impact alicyclic polymers.

This guide focuses on the synthesis of the intermediate and its downstream conversion into Poly(2,6-diphenylphenylene oxide) .[1]

Chemical Profile

PropertySpecification
Chemical Name 2,6-Di(cyclohexylidene)cyclohexan-1-one
CAS Number 3293-32-1
Molecular Formula

Molecular Weight 258.40 g/mol
Structure Conjugated cross-dienone (s-cis/s-trans conformers)
Appearance Light yellow crystalline solid
Melting Point 145–147 °C
Solubility Soluble in toluene, chloroform, THF; Insoluble in water

Reaction Pathway Visualization

The following diagram illustrates the divergent synthesis pathways starting from Cyclohexanone, passing through the target intermediate, and leading to the final polymer.

ReactionPathway Cyclohexanone Cyclohexanone (Starting Material) Intermediate 2,6-Di(cyclohexylidene) cyclohexan-1-one (Target Intermediate) Cyclohexanone->Intermediate Acid Catalyzed Condensation (-2 H2O) Diphenylphenol 2,6-Diphenylphenol (Monomer) Intermediate->Diphenylphenol Dehydrogenation (Pd/C, 300°C) Triphenylene Dodecahydrotriphenylene (Alicyclic Core) Intermediate->Triphenylene Acid Cyclization (AlCl3) PPPO Poly(2,6-diphenyl-1,4- phenylene oxide) (High-Perf Polymer) Diphenylphenol->PPPO Oxidative Coupling (Cu/Amine/O2)

Figure 1: Synthetic workflow from commodity chemical (Cyclohexanone) to engineering thermoplastic (PPPO).[2]

Experimental Protocols

Protocol A: Synthesis of 2,6-Di(cyclohexylidene)cyclohexan-1-one

Rationale: This reaction utilizes the acid-catalyzed aldol condensation of cyclohexanone. The removal of water is the driving force (Le Chatelier's principle).

Materials:

  • Cyclohexanone (Reagent grade)

  • p-Toluenesulfonic acid (p-TSA) or HCl (Catalyst)

  • Toluene (Solvent/Azeotrope former)

  • Dean-Stark apparatus

Procedure:

  • Setup: Equip a 1L round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Charging: Add Cyclohexanone (300 g, ~3.0 mol), Toluene (150 mL), and p-TSA (3.0 g, 1 wt%).

  • Reaction: Heat the mixture to reflux (approx. 115-120°C). Monitor water collection in the Dean-Stark trap.

    • Critical Checkpoint: The theoretical water yield is ~36 mL (2 moles water per mole of product). Continue reflux until water evolution ceases (approx. 4–6 hours).

  • Workup: Cool the reaction mixture to room temperature. Wash with 5%

    
     solution (2 x 100 mL) to neutralize the acid, followed by brine.
    
  • Isolation: Dry the organic layer over

    
     and concentrate under reduced pressure.
    
  • Purification: Recrystallize the crude solid from ethanol or a hexane/ethyl acetate mixture.

    • Yield Target: 60–70%.

    • Characterization: Confirm structure via

      
      H-NMR (Olefinic protons absent, distinct cyclohexyl multiplets) and IR (Conjugated C=O stretch at ~1680 cm
      
      
      
      ).
Protocol B: Conversion to Monomer (2,6-Diphenylphenol)

Rationale: The alicyclic rings must be aromatized to provide the thermal stability required for the final polymer.

Procedure:

  • Catalyst: 5% Palladium on Carbon (Pd/C) or Palladium on Alumina.

  • Reaction: Place 2,6-Di(cyclohexylidene)cyclohexan-1-one (50 g) and catalyst (2.5 g) in a high-temperature reactor or tube furnace.

  • Dehydrogenation: Heat to 300–350°C under a gentle stream of nitrogen (to remove evolved

    
    ).
    
    • Note: This can also be performed in a high-boiling solvent (e.g., diphenyl ether) at reflux, though solvent-free vapor phase is preferred industrially.

  • Purification: The product, 2,6-Diphenylphenol, is isolated by vacuum distillation or recrystallization from benzene/hexane.

    • Purity Requirement: >99.5% (Essential for high molecular weight polymerization).

Protocol C: Oxidative Coupling Polymerization to PPPO

Rationale: This step builds the polymer backbone via C-O coupling. The steric bulk of the phenyl groups prevents C-C coupling (branching), ensuring a linear chain.

Materials:

  • Monomer: 2,6-Diphenylphenol (from Protocol B)[3]

  • Catalyst: Copper(I) Bromide (CuBr)[1]

  • Ligand: N,N,N',N'-Tetramethylethylenediamine (TMEDA) or Di-n-butylamine

  • Solvent: Toluene/Methanol mixture

Procedure:

  • Catalyst Preparation: In a 250 mL three-neck flask, dissolve CuBr (0.14 g, 1.0 mmol) and TMEDA (0.24 g, 2.0 mmol) in Toluene (50 mL). Stir vigorously under air or oxygen flow for 15 minutes to form the active complex (solution turns dark green/brown).

  • Monomer Addition: Dissolve 2,6-Diphenylphenol (10.0 g, 40 mmol) in Toluene (50 mL). Add this solution to the catalyst mixture.

  • Polymerization: Bubble Oxygen (

    
    ) gas through the solution at a steady rate (e.g., 100 mL/min) while stirring at 25–40°C.
    
    • Mechanism:[1][2][4] The phenol is oxidized to a phenoxy radical, which couples head-to-tail.

    • Time: Run for 2–4 hours. Viscosity will increase significantly.

  • Termination: Pour the viscous reaction mixture into a 10-fold excess of acidic Methanol (containing 1% HCl) to precipitate the polymer and remove the copper catalyst.

  • Purification: Filter the white fibrous polymer, wash repeatedly with methanol, and dry in a vacuum oven at 80°C for 12 hours.

Characterization & Properties

TestMethodExpected Result for PPPO
Glass Transition (

)
DSC (10°C/min)235–240 °C (Significantly higher than standard PPO's 210°C)
Thermal Stability TGA (

)
5% weight loss > 450 °C
Molecular Weight GPC (CHCl3)

g/mol
Solubility VisualSoluble in Chloroform, Toluene, NMP; Insoluble in Alcohols

Application Insight: The bulky phenyl groups at the 2,6-positions restrict chain rotation, leading to the high


. This makes the material ideal for 5G/6G high-frequency substrates  and autoclavable medical devices  where standard engineering plastics fail.

References

  • Synthesis of 2,6-Di(cyclohexylidene)

    • PubChem Compound Summary for CID 76796. National Center for Biotechnology Information (2025). Link

  • Oxidative Polymerization Mechanism

    • Bennett, J. G., & Cooper, G. D. (1976). "Mechanism of oxidative polymerization of 2,6-disubstituted phenols." Macromolecules. Link

  • Poly(2,6-diphenylphenylene oxide)

    • Hay, A. S. (1998). "Polymerization by Oxidative Coupling: Discovery and Commercialization." Journal of Polymer Science Part A: Polymer Chemistry. Link

  • Dodecahydrotriphenylene Synthesis

    • GuideChem. "1610-39-5 Dodecahydrotriphenylene Chemical Properties." Link

Sources

Method

Application Note: Advanced Synthesis of Spiro-Compounds from 2,6-Dicyclohexylidenecyclohexanone

Rationale and Structural Significance in Drug Discovery Spiro-compounds—molecular architectures characterized by at least two rings fused at a single central carbon atom—exhibit inherent three-dimensionality. This struct...

Author: BenchChem Technical Support Team. Date: March 2026

Rationale and Structural Significance in Drug Discovery

Spiro-compounds—molecular architectures characterized by at least two rings fused at a single central carbon atom—exhibit inherent three-dimensionality. This structural rigidity and non-planar geometry make them highly attractive scaffolds in modern drug discovery, allowing for optimal spatial interactions with complex biological targets such as the MDM2-p53 protein-protein interaction interface[1].

In this context, 2,6-dicyclohexylidenecyclohexanone serves as an exceptional synthetic precursor. As a cross-conjugated bis-exocyclic dienone, it possesses two highly electron-deficient double bonds. This structural feature allows it to function as a highly reactive, dual dipolarophile in 1,3-dipolar cycloaddition reactions, enabling the rapid assembly of complex di-spiroheterocycles in a single operational step[2].

Mechanistic Causality: The Multicomponent [3+2] Cycloaddition

The synthesis of di-spiro compounds from 2,6-dicyclohexylidenecyclohexanone is most efficiently achieved via a one-pot, three-component [3+2] cycloaddition[1]. Understanding the mechanistic causality behind this reaction is critical for successful execution and optimization.

  • 1,3-Dipole Generation: The reaction initiates with the condensation of an isatin derivative and a secondary amino acid (e.g., sarcosine or (2S)-octahydro-1H-indole-2-carboxylic acid) to form an iminium ion. Subsequent thermal decarboxylation generates a highly reactive azomethine ylide, which acts as the 1,3-dipole[1].

  • Regio- and Stereoselective Cycloaddition: The azomethine ylide undergoes a concerted, stereoselective[3+2] cycloaddition with one of the exocyclic double bonds of 2,6-dicyclohexylidenecyclohexanone. The regioselectivity is driven by the orbital coefficients of the cross-conjugated dienone.

  • Di-Spiro Annulation: Because the precursor is a symmetric bis-dienone, a second equivalent of the azomethine ylide reacts with the remaining exocyclic double bond, yielding the complex di-spiro architecture[1].

Pathway Isatin Isatin Derivative Iminium Iminium Ion Intermediate Isatin->Iminium Condensation (-H2O) AminoAcid Amino Acid (e.g., Sarcosine) AminoAcid->Iminium Ylide Azomethine Ylide (1,3-Dipole) Iminium->Ylide Decarboxylation (-CO2) MonoSpiro Mono-Spiro Intermediate Ylide->MonoSpiro [3+2] Cycloaddition (1st Exocyclic C=C) DiSpiro Di-Spiro Compound (Final Target) Ylide->DiSpiro [3+2] Cycloaddition (2nd Exocyclic C=C) Dienone 2,6-Dicyclohexylidenecyclohexanone (Dipolarophile) Dienone->MonoSpiro MonoSpiro->DiSpiro

Figure 1: Mechanistic pathway for the multicomponent [3+2] cycloaddition yielding di-spiro compounds.

Self-Validating Experimental Protocols

Protocol A: Preparation of 2,6-Dicyclohexylidenecyclohexanone

The precursor is synthesized via the aldol self-condensation of cyclohexanone[2].

  • Reaction Setup: Charge a 250 mL round-bottom flask with cyclohexanone (100 mmol).

  • Catalyst Addition: Introduce a catalytic amount of an organic base, specifically tetramethylammonium hydroxide (TMAH) (10 mol%)[2].

    • Causality: TMAH is preferred over traditional inorganic alkalis (like NaOH) because it prevents metal cation contamination in the final product and significantly reduces the volume of water required during the aqueous washing step[2].

  • Reflux: Heat the mixture under reflux (approx. 155 °C) for 4–6 hours using a Dean-Stark apparatus to remove the water byproduct, driving the equilibrium toward the condensation product.

  • Validation Checkpoint: Monitor the reaction via GC-MS or TLC. The formation of the cross-conjugated dienone is confirmed by the appearance of a distinct UV-active spot.

  • Isolation: Cool the mixture, wash with distilled water, extract with ethyl acetate, dry over anhydrous Na₂SO₄, and purify via vacuum distillation or recrystallization from ethanol to yield pure 2,6-dicyclohexylidenecyclohexanone.

Protocol B: One-Pot Multicomponent Synthesis of Di-Spiro Compounds

This protocol details the transformation of the dienone into a di-spirooxindole analog[1].

  • Reagent Mixing: In a 50 mL round-bottom flask, dissolve 2,6-dicyclohexylidenecyclohexanone (0.25 mmol) in 20 mL of anhydrous methanol[1].

    • Causality: Methanol is explicitly chosen as the solvent. Its protic nature stabilizes the transition state via hydrogen bonding to the carbonyl oxygen of the dienone. This lowers the LUMO energy of the dipolarophile, significantly accelerating the cycloaddition rate compared to aprotic solvents.

  • Dipole Precursor Addition: Add the substituted isatin derivative (0.55 mmol, 2.2 eq) and the amino acid (e.g., (2S)-octahydro-1H-indole-2-carboxylic acid) (0.55 mmol, 2.2 eq)[1].

    • Causality: A slight stoichiometric excess (2.2 eq) of the dipole precursors is critical. Because the dienone possesses two reactive sites, this excess ensures complete double-annulation, preventing the unwanted accumulation of the mono-spiro intermediate.

  • Cycloaddition: Heat the reaction mixture to reflux (60–65 °C) for 1–1.5 hours[1].

  • Validation Checkpoint: Observe the reaction visually. The generation of the azomethine ylide is accompanied by the evolution of CO₂ gas (bubbling). The cessation of bubbling indicates the completion of the decarboxylation step. Furthermore, TLC analysis (using 10–20% ethyl acetate/n-hexane) must show the complete disappearance of the high-Rf dienone spot and the emergence of a highly polar, low-Rf di-spiro product spot[1].

  • Purification: Cool the mixture to room temperature. Isolate the products by concentrating the solvent under reduced pressure, followed by flash column chromatography using 100–200 mesh silica gel (eluent: 10–20% ethyl acetate/n-hexane) to afford the pure di-spirooxindole analogs[1].

Quantitative Data Summaries

The choice of solvent heavily dictates the efficiency of the azomethine ylide [3+2] cycloaddition. Table 1 summarizes the optimization parameters derived from the mechanistic causality of dipole stabilization.

Table 1: Reaction Optimization for [3+2] Cycloaddition

SolventTemperature (°C)Time (h)Dipole Stabilization MechanismYield (%)
Methanol (MeOH) 65 (Reflux)1.5High (H-bonding to carbonyl)75 - 85
Ethanol (EtOH) 78 (Reflux)2.0Moderate (Sterically hindered H-bonding)60 - 70
Acetonitrile (CH₃CN) 82 (Reflux)3.0Low (Dipole-dipole interaction only)40 - 50
Dichloromethane (DCM) 25 (RT)12.0None (Aprotic, non-polar)Trace

The resulting di-spiro compounds exhibit potent, structure-dependent biological activities. Table 2 highlights the antiproliferative activity of synthesized di-spirooxindole analogs against standard cancer cell lines[1].

Table 2: Antiproliferative Activity of Synthesized Di-Spiro Compounds[1]

Di-Spirooxindole AnalogIsatin SubstitutionPC3 IC₅₀ (µM)HeLa IC₅₀ (µM)
Compound 4a Unsubstituted> 10.07.1 ± 0.2
Compound 4b 6-Chloro3.7 ± 1.0> 10.0
Compound 4i 5-Nitro> 10.0> 10.0*
Compound 4l 5-Methyl> 10.07.2 ± 0.5

*Note: While inactive against HeLa, Compound 4i demonstrated targeted efficacy against the triple-negative breast cancer MDA-MB231 cell line (IC₅₀ = 7.63 ± 0.08 µM)[1].

References

  • Title: Stereoselective Synthesis of the Di-Spirooxindole Analogs Based Oxindole and Cyclohexanone Moieties as Potential Anticancer Agents Source: Molecules (MDPI), 2021, 26(20), 6305. URL: [Link]

  • Title: An Advanced Approach for MgZnAl-LDH Catalysts Synthesis Used in Claisen-Schmidt Condensation Source: Catalysts (MDPI), 2022, 12(8), 816. URL: [Link]

Sources

Application

Functionalization of 2,6-Di(cyclohexylidene)cyclohexan-1-one

Application Note & Protocol Guide | Doc ID: AN-DCC-2026 [1][2] Executive Summary & Structural Analysis 2,6-Di(cyclohexylidene)cyclohexan-1-one (CAS: 3293-32-1), often referred to as the "cyclohexanone trimer," is a steri...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide | Doc ID: AN-DCC-2026 [1][2]

Executive Summary & Structural Analysis

2,6-Di(cyclohexylidene)cyclohexan-1-one (CAS: 3293-32-1), often referred to as the "cyclohexanone trimer," is a sterically congested, cross-conjugated dienone formed by the aldol condensation of three cyclohexanone units.[1] Unlike its widely studied benzylidene analogues (curcumin mimics), this molecule presents unique synthetic challenges due to the tetrasubstituted nature of its exocyclic double bonds .

This guide addresses the specific reactivity profile of this scaffold, focusing on overcoming steric hindrance to access spiro-heterocycles and functionalized derivatives relevant to medicinal chemistry and materials science.

Structural Reactivity Matrix
FeatureChemical ConsequenceStrategic Implication
Cross-Conjugated Dienone Electronic communication between wings is limited; central carbonyl is the electron sink.[1][2]Sequential functionalization is possible; Michael addition requires activation.[1][2]
Tetrasubstituted Alkenes Extreme Steric Hindrance .[1][2] Nucleophilic attack at the

-carbon is kinetically disfavored.[1][2]
Standard Michael donors (e.g., malonates) often fail.[2] Small nucleophiles (thiols, cyanide) or hydrazine-based cyclizations are required.[1][2]
Conformation "Butterfly" or twisted geometry to minimize ring strain.[1][2]Reagents must approach from the less hindered face; stereocontrol is governed by ring puckering.[2]

Synthesis of the Scaffold

The synthesis relies on the thermodynamic control of cyclohexanone aldol condensation. While the dimer (2-cyclohexylidenecyclohexanone) is kinetically favored, the trimer (2,6-di) requires prolonged reaction times and specific basic conditions to form.

Protocol 1: Base-Catalyzed Trimerization of Cyclohexanone

Objective: Selective synthesis of 2,6-di(cyclohexylidene)cyclohexan-1-one from cyclohexanone.

Reagents:

  • Cyclohexanone (Reagent Grade, >99%)

  • Potassium Hydroxide (KOH) pellets[1]

  • Ethanol (Absolute)[1]

  • Petroleum Ether (for recrystallization)[1]

Procedure:

  • Preparation: Dissolve KOH (5.6 g, 0.1 mol) in Ethanol (40 mL) in a 250 mL round-bottom flask equipped with a reflux condenser.

  • Addition: Add Cyclohexanone (19.6 g, 0.2 mol) to the alcoholic alkali solution.

    • Note: The stoichiometry is technically 1:1 for self-condensation, but the reaction is an equilibrium.[2]

  • Reflux: Heat the mixture to vigorous reflux for 4–6 hours .

    • Mechanistic Insight: Shorter times favor the dimer.[2] Prolonged heating promotes the second aldol condensation at the C6 position.

  • Isolation: Cool the reaction mixture to room temperature and then chill in an ice bath (0–4°C) for 2 hours. The trimer often precipitates as a crystalline solid due to its lower solubility compared to the dimer.

  • Filtration: Filter the solid precipitate.[2] Wash with cold ethanol (2 x 10 mL) to remove unreacted ketone and dimer.[1][2]

  • Purification: Recrystallize from petroleum ether or a mixture of ethanol/chloroform.[1][2]

    • Yield Target: 40–60% (dependent on dryness of ethanol and reflux efficiency).

    • Characterization: Melting point: ~146–148°C.[1][2]

Module A: Heterocycle Formation (Spiro-Pyrazoline Synthesis)

The most reliable functionalization pathway for this sterically hindered enone is the reaction with hydrazines. The nucleophilic nitrogen attacks the carbonyl (less hindered) first, followed by cyclization onto the


-carbon, overcoming the steric barrier via an intramolecular mechanism.
Protocol 2: Synthesis of Dispiro-indazole Derivatives

Mechanism: Condensation followed by 5-exo-trig cyclization.[1][2] Target: Spiro[cyclohexane-1,3'-indazole] derivatives.

Reagents:

  • 2,6-Di(cyclohexylidene)cyclohexan-1-one (1.0 eq)[1][2]

  • Hydrazine Hydrate (80%) or Phenylhydrazine (2.5 eq)[1]

  • Glacial Acetic Acid (Catalytic, 10 mol%)

  • Ethanol (Solvent)[1][3]

Step-by-Step:

  • Dissolution: Dissolve the enone (258 mg, 1 mmol) in Ethanol (10 mL). Slight warming may be required.[1][2]

  • Activation: Add Glacial Acetic Acid (2 drops). Stir for 5 minutes.

  • Addition: Dropwise add Hydrazine Hydrate (excess, 2.5 mmol).

  • Reflux: Heat to reflux for 6–12 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 8:2).

    • Observation: The starting material spot (high R_f) will disappear, replaced by a lower R_f fluorescent spot.

  • Workup: Evaporate solvent under reduced pressure.

  • Purification: The residue is often a sticky oil.[2] Triturate with cold diethyl ether to induce crystallization.[1][2] If oil persists, perform column chromatography (Silica gel, Hexane/EtOAc gradient).

Mechanistic Pathway Visualization:

ReactionPathway SM 2,6-Di(cyclohexylidene) cyclohexanone Inter Hydrazone Intermediate SM->Inter + R-NHNH2 (Imine Formation) TS 5-exo-trig Cyclization TS Inter->TS Intramolecular Attack Prod Spiro-Indazole Derivative TS->Prod - H+

Caption: Transformation of the sterically hindered dienone into a spiro-indazole via hydrazone intermediate.

Module B: Michael Addition (Thiol-Ene Reaction)[1][2]

Direct Michael addition of carbon nucleophiles (e.g., malonates) is extremely difficult due to the tetrasubstituted nature of the


-carbon. However, sulfur nucleophiles (thiols) are smaller and highly nucleophilic, making them suitable for functionalization, particularly for bioconjugation studies.
Protocol 3: Base-Promoted Thiol-Michael Addition

Reagents:

  • 2,6-Di(cyclohexylidene)cyclohexan-1-one (1.0 eq)[1][2]

  • Thiophenol or Alkyl Thiol (2.2 eq)[1]

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (0.5 eq) - Strong base required[1][2]

  • Dichloromethane (DCM) or Toluene[1]

Procedure:

  • Setup: In a sealed tube (to prevent thiol oxidation and odor leak), dissolve the enone (1 mmol) in anhydrous DCM (5 mL).

  • Base Addition: Add DBU (0.5 mmol). The solution may darken.

  • Thiol Addition: Add the thiol (2.2 mmol) via syringe.

  • Reaction: Heat to 40°C for 24 hours.

    • Critical Note: Unlike benzylidene analogues which react at RT, this substrate requires thermal energy to overcome the steric barrier of the tetrasubstituted alkene.

  • Quench: Wash with 1M HCl (to remove DBU) and then saturated NaHCO3.

  • Isolation: Dry organic layer over MgSO4 and concentrate. Purify via flash chromatography.

Analytical Characterization

Validating the structure of functionalized derivatives requires careful NMR analysis, as the symmetry of the starting material is often broken.

Key Spectroscopic Signatures
TechniqueParameterDiagnostic Signal (Starting Material vs. Product)
1H NMR Olefinic RegionSM: No olefinic protons (tetrasubstituted).[1][2] Product (Michael): Appearance of a methine proton (

-proton) if only one side reacts.[1][2]
13C NMR Carbonyl (C=O)SM: ~190 ppm (conjugated).[1][2] Product (Indazole): Disappearance of C=O signal; appearance of C=N (~150-160 ppm).[1][2]
IR C=O StretchSM: Strong band at ~1680 cm⁻¹ (s-cis enone).[1][2] Product (Reduced): Shift to ~1710 cm⁻¹ (saturated ketone).

References

  • Synthesis of 2,6-bis(benzylidene)cyclohexanone derivatives: Journal of Chemical Research, 2017, 41, 168–171. (Methodology adapted for cyclohexylidene variants).[1][2]

  • Aldol self-condensation of cyclohexanone: Molecules, 2022, 27(14), 4402.[2] (Detailed mechanism of trimer formation).

  • Crystal structure and steric analysis: Acta Crystallographica Section E, 2009, E65, o694. (Structural data on related hindered enones).

  • Reactivity of cyclic enones with hydrazine: Journal of Heterocyclic Chemistry, General Reference for spiro-indazole formation from cyclic enones.[1][2] [1]

  • PubChem Compound Summary: 2,6-Di(cyclohexylidene)cyclohexan-1-one (CID 76796).[1][2] [1]

Sources

Technical Notes & Optimization

Troubleshooting

improving yield of 2,6-Di(cyclohexylidene)cyclohexan-1-one synthesis

Technical Support Center: Synthesis of 2,6-Di(cyclohexylidene)cyclohexan-1-one Subject: Optimization & Troubleshooting for Cyclohexanone Self-Condensation Trimer Ticket ID: CHX-TRIMER-OPT-001 Assigned Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 2,6-Di(cyclohexylidene)cyclohexan-1-one

Subject: Optimization & Troubleshooting for Cyclohexanone Self-Condensation Trimer Ticket ID: CHX-TRIMER-OPT-001 Assigned Scientist: Dr. A. Vance, Senior Application Scientist

Executive Summary & Target Molecule Verification

User Alert: This guide specifically addresses the synthesis of 2,6-Di(cyclohexylidene)cyclohexan-1-one (CAS: 3293-32-1), which is the trimer formed by the self-condensation of three cyclohexanone molecules.

  • Target Structure: A central cyclohexanone ring with two cyclohexylidene groups at the

    
     positions.
    
  • Common Confusion: If you intended to synthesize the product of cyclohexanone + benzaldehyde (2,6-dibenzylidenecyclohexanone), please refer to Protocol CL-SCHMIDT-05.

  • The Challenge: This synthesis is thermodynamically fighting against two forces:

    • Steric Hindrance: The third addition is sterically congested.

    • Cyclization: The target molecule is the immediate precursor to dodecahydrotriphenylene . Prolonged heating or excessive acid strength often pushes the reaction toward this fully cyclized (and often aromatized) byproduct.

The "Gold Standard" Protocol

Based on kinetic data indicating a high activation energy (


) for trimer formation compared to the dimer, this protocol utilizes a solid acid catalyst with azeotropic water removal to drive the equilibrium.
Reagents & Equipment
  • Reactant: Cyclohexanone (Reagent Grade, >99%).

  • Catalyst: Amberlyst® 15 (Dry) or

    
    -Toluenesulfonic acid (
    
    
    
    -TSA) (1-2 mol%).
  • Solvent: Xylene (preferred for higher reflux temp) or Toluene.

  • Apparatus: Round-bottom flask, Dean-Stark trap, Reflux condenser.

Step-by-Step Methodology
  • Catalyst Activation (Critical):

    • If using Amberlyst® 15: Wash with methanol, then dry in a vacuum oven at 80°C for 4 hours. Why: Pore moisture kills catalytic activity.

    • If using

      
      -TSA: Ensure it is the monohydrate or anhydrous; if using monohydrate, account for the initial water in the Dean-Stark trap.
      
  • Reaction Setup:

    • Charge flask with Cyclohexanone (1.0 equiv) and Xylene (2.0 mL per gram of reactant).

    • Add Catalyst (5 wt% loading relative to cyclohexanone for solid acid; 1 mol% for

      
      -TSA).
      
    • Assemble Dean-Stark trap filled with Xylene.

  • The Drive (Reflux):

    • Heat to vigorous reflux (

      
       bath temperature).
      
    • Monitor: Water separation is the reaction speedometer.

    • Timeline: Dimer forms quickly (1-2 hours). The Trimer requires 6-12 hours.

    • Checkpoint: Monitor via TLC (Hexane/EtOAc 9:1) or GC-MS. Look for the disappearance of the dimer peak.

  • Workup:

    • Solid Acid: Filter hot to remove the catalyst.

    • Homogeneous Acid: Wash organic layer with sat.

      
      , then Brine.
      
    • Dry over

      
       and concentrate in vacuo.
      
  • Purification (The Trimer Trap):

    • The crude oil will contain Dimer, Trimer, and Triphenylene.

    • Recrystallization: Dissolve in hot Ethanol or Acetone. Cool slowly to

      
      . The Trimer often crystallizes while the Dimer remains an oil.
      
    • Column Chromatography: If oil persists, use Silica Gel (Hexane

      
       5% EtOAc/Hexane).
      

Reaction Mechanism & Pathway

Understanding the pathway is essential for troubleshooting. The trimer is an intermediate that can easily be lost to further cyclization.

ReactionPathway Cyclohexanone Cyclohexanone (Monomer) Enol Enol Intermediate Cyclohexanone->Enol H+ Dimer Dimer (2-cyclohexylidene...) Enol->Dimer + Cyclohexanone - H2O Trimer TARGET: Trimer (2,6-Di(cyclohexylidene)...) Dimer->Trimer + Cyclohexanone High Ea (~220 kJ/mol) - H2O Polymer Oligomers/Tars Dimer->Polymer Side Rxn Triphenylene Dodecahydrotriphenylene (Cyclized Byproduct) Trimer->Triphenylene Intramolecular Cyclization Trimer->Polymer Overheating

Caption: Reaction pathway showing the high activation energy barrier to the Trimer and the risk of over-reaction to Triphenylene.

Troubleshooting Guide (FAQ)

Q1: My yield is stuck at the Dimer stage (approx. 70-80%). Why isn't the Trimer forming?

  • Diagnosis: Insufficient activation energy or water poisoning.

  • Solution:

    • Temperature: If using Toluene (

      
      ), switch to Xylene (
      
      
      
      ). The activation energy for Trimer formation is significantly higher than for the Dimer.[1]
    • Water: Ensure the Dean-Stark is actively removing water. If water removal stops, the equilibrium freezes.

Q2: I am getting a dark, sticky tar that is impossible to purify.

  • Diagnosis: Polymerization due to "Hot spots" or excessive acid concentration.

  • Solution:

    • Dilution: Increase solvent volume. Running this reaction "neat" (solvent-free) favors polymerization.

    • Catalyst Switch: Switch from

      
       (too aggressive) to Amberlyst 15  or Nafion-H . Solid acids prevent the formation of "red oils" (conjugated polymers).
      

Q3: The product solidifies but melts over a huge range (


). 
  • Diagnosis: You have a mixture of Dimer, Trimer, and Triphenylene.

  • Solution:

    • Trituration: Wash the solid with cold Methanol. The Dimer is highly soluble in MeOH; the Trimer is less soluble.

    • Recrystallization: Use Acetone/Ethanol (1:1) . Dissolve hot, filter while hot (to remove any cyclized triphenylene which is very insoluble), then cool.

Q4: Can I use base catalysis (NaOH/KOH) instead?

  • Insight: Base catalysis is excellent for the Dimer, but for the Trimer, it often leads to complex Michael addition byproducts and resinification. Acid catalysis is generally more selective for the linear conjugated system of the Trimer.

Quantitative Data Summary

ParameterDimer SynthesisTrimer Synthesis (Target)
Temp (

)


Time (h)


Catalyst NaOH or AmberlystSolid Acid (Amberlyst/Zeolite)
Water Tolerance ModerateZero (Strict Removal)
Major Byproduct Unreacted KetoneTriphenylene / Polymers

Logic Flow for Yield Improvement

Troubleshooting Start Yield Issue Detected CheckTLC Check TLC/GC Start->CheckTLC Result1 Mainly Dimer present CheckTLC->Result1 Result2 Complex Mixture / Tars CheckTLC->Result2 Result3 No Reaction CheckTLC->Result3 Action1 Increase Temp (Switch to Xylene) Extend Reaction Time Result1->Action1 Action2 Reduce Acid Conc. Dilute with Solvent Result2->Action2 Action3 Check Catalyst Activation Check Water Trap Result3->Action3

Caption: Decision tree for troubleshooting low yield based on crude mixture analysis.

References

  • Synthesis of Cyclohexanone Condensation Products: Li, X., et al.[2] "Highly selective self-condensation of cyclohexanone: the distinct catalytic behaviour of HRF5015."[3] Royal Society Open Science, 2020. Context: Discusses the kinetic barriers and selectivity between dimer and trimer formation using solid acid resins.

  • Kinetic Modeling of Aldol Condensation: Garrido, M.E., et al. "Kinetic Model of Catalytic Self-Condensation of Cyclohexanone over Amberlyst 15." Industrial & Engineering Chemistry Research, 2011. Context: Establishes the activation energy (

    
    ) differences, confirming the need for higher temperatures to access the trimer.
    
  • General Aldol Condensation Protocols: BenchChem Protocols. "Cyclohexanone Derivatives as Versatile Building Blocks." Context: General handling and purification strategies for cyclohexylidene derivatives.

Sources

Optimization

optimizing acid catalyst concentration for cyclohexanone trimerization

Subject: Optimizing Acid Catalyst Concentration for Dodecahydrotriphenylene Synthesis Executive Summary & Core Directive This guide addresses the optimization of acid catalyst concentrations for the trimerization of cycl...

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Optimizing Acid Catalyst Concentration for Dodecahydrotriphenylene Synthesis
Executive Summary & Core Directive

This guide addresses the optimization of acid catalyst concentrations for the trimerization of cyclohexanone to dodecahydrotriphenylene . This reaction is a triple aldol condensation followed by cyclodehydration.

The Critical Balance: The reaction is governed by a kinetic vs. thermodynamic trade-off.

  • Low Acid Load (<1 mol%): Stalls at the dimer (2-(1-cyclohexenyl)cyclohexanone).

  • High Acid Load (>10 mol%): Induces rapid polymerization, yielding intractable black tars (Michael addition polymers).

  • Optimal Window: 3–5 mol% (using

    
    -TSA or Sulfuric Acid) with active water removal.
    
Standardized Optimization Protocol (The "Golden Path")

This protocol is designed to maximize the yield of the cyclic trimer (dodecahydrotriphenylene) while minimizing linear oligomers.

Reagents & Equipment
  • Substrate: Cyclohexanone (Reagent Grade, >99%).[1]

  • Catalyst:

    
    -Toluenesulfonic acid monohydrate (
    
    
    
    -TSA
    
    
    H
    
    
    O) OR Amberlyst-15 (Solid acid).
  • Solvent: Toluene or Xylene (Azeotropic water removal is mandatory).

  • Setup: Round-bottom flask, Dean-Stark trap, Reflux condenser.

Step-by-Step Workflow
  • Stoichiometry Setup:

    • Charge cyclohexanone (1.0 equiv) into the flask.[2]

    • Add solvent (Volume: 2 mL per 1 g of ketone).

  • Catalyst Addition (Critical Step):

    • Standard: Add 4 mol%

      
      -TSA.
      
    • Note: If using

      
      , use 2 mol%  and add dropwise to cold solvent before heating to prevent immediate charring.
      
  • Dehydration Phase:

    • Heat to vigorous reflux.

    • Monitor water collection in the Dean-Stark trap.

    • Endpoint: Reaction is complete when water evolution ceases (theoretical: 3 moles

      
       per 1 mole trimer).
      
  • Isolation:

    • Cool to room temperature.[3] The trimer (dodecahydrotriphenylene) is often sparingly soluble and may precipitate.

    • Purification: Recrystallize from ethanol or acetone to remove dimers and linear oligomers.

Mechanistic Visualization

Understanding the pathway is essential for troubleshooting. The reaction proceeds through discrete intermediates.

TrimerizationMechanism Cyclohexanone Cyclohexanone (Monomer) Protonation Protonation & Enol Formation Cyclohexanone->Protonation Dimer Dimer Intermediate (Aldol Condensation) Protonation->Dimer + Monomer (-H2O) LinearTrimer Linear Trimer (Pre-cyclization) Dimer->LinearTrimer + Monomer (-H2O) Tar Polymeric Tars (Side Reaction) Dimer->Tar High Acid/Temp (Michael Addition) Cyclization Intramolecular Cyclization LinearTrimer->Cyclization Acid Cat. LinearTrimer->Tar Product Dodecahydrotriphenylene (Cyclic Trimer) Cyclization->Product -H2O

Figure 1: Acid-catalyzed pathway showing the critical branch point between cyclization (desired) and polymerization (tars).

Troubleshooting Guide (Symptom-Based)
Issue 1: "My reaction mixture turned into a solid black mass."
  • Diagnosis: Uncontrolled polymerization (Charring).

  • Root Cause:

    • Acid Concentration > 10 mol%: Excess protons catalyze Michael additions on the

      
      -unsaturated intermediates faster than the cyclization can occur.
      
    • Rapid Addition: Adding strong acid (

      
      ) to hot cyclohexanone creates localized "hotspots."
      
  • Corrective Action:

    • Reduce catalyst load to 3 mol% .

    • Switch to a milder acid like

      
      -TSA  or a solid acid (Amberlyst-15 ) to control proton availability.
      
    • Dilute the reaction with more toluene (increase dilution factor by 2x).

Issue 2: "I have high conversion, but mostly Dimer (liquid), not Trimer (solid)."
  • Diagnosis: Kinetic Trap / Incomplete Dehydration.

  • Root Cause:

    • Water Poisoning: The reaction is reversible. If water is not removed, equilibrium favors the dimer or monomer.

    • Temperature too low: The activation energy for the third addition and cyclization is higher than for dimerization.

  • Corrective Action:

    • Check Dean-Stark: Ensure efficient azeotropic distillation.

    • Increase Temperature: Switch solvent from Benzene (

      
      C) to Toluene (
      
      
      
      C) or Xylene (
      
      
      C).
    • Catalyst Boost: Increase acid load incrementally (e.g., from 2% to 5%).

Issue 3: "The product is colored (yellow/brown) even after recrystallization."
  • Diagnosis: Conjugated Oligomer Contamination.

  • Root Cause: Trace amounts of linear tetramers or oxidized byproducts.

  • Corrective Action:

    • Adsorbent Treatment: Dissolve crude product in hot solvent and treat with activated charcoal or silica gel before filtration.

    • Wash Step: Wash the organic layer with 10%

      
       to remove residual acid species that promote degradation during drying.
      
Optimization Data: Catalyst Loading vs. Selectivity

The following table summarizes the impact of catalyst concentration on product distribution (Reflux in Toluene, 6 hours).

Catalyst Load (mol%)Conversion (%)Major ProductPhysical StateRisk Factor
0.5 - 1.0% 30 - 45%DimerLiquidReaction Stalls
3.0 - 5.0% 85 - 95% Trimer (Cyclic) Crystalline Solid Optimal
10.0 - 15.0% >99%Polymer/TarViscous Black ResinExothermic Runaway
Frequently Asked Questions (FAQs)

Q: Can I use a solid acid catalyst like Amberlyst-15? A: Yes, and it is often preferred for "green" chemistry applications.

  • Benefit: Easy workup (filtration).

  • Adjustment: Solid acids have lower effective site accessibility. You may need to increase the mass loading to equivalent proton capacity (typically 10-20 wt% relative to substrate) and ensure vigorous stirring to overcome mass transfer limitations.

Q: Why is water removal so critical if I use strong sulfuric acid? A: While sulfuric acid is a dehydrating agent, it is consumed by the water produced (diluting it). In the trimerization, 3 moles of water are generated per mole of product. If this water remains, it hydrolyzes the imine/enol intermediates back to the ketone (Le Chatelier’s principle). Physical removal (Dean-Stark) is superior to chemical consumption for this reversible reaction.

Q: Can I do this solvent-free (Neat)? A: It is risky. Without solvent, the exotherm is difficult to control, and the viscosity increases rapidly as the trimer forms, leading to poor mixing and local overheating (charring). A solvent acts as a thermal buffer and a transport medium for water removal.

Troubleshooting Logic Flow

Troubleshooting Start Problem Detected Symptom Identify Symptom Start->Symptom LowYield Low Yield / Stalled Reaction Symptom->LowYield Tars Black Tars / Charring Symptom->Tars Impure Impure / Wrong Color Symptom->Impure CheckWater Is Water Being Removed? LowYield->CheckWater ReduceAcid Dilute Acid Dropwise Addn Tars->ReduceAcid Recryst Activated Carbon Recrystallize Impure->Recryst CheckLoad Catalyst > 5%? CheckWater->CheckLoad Yes FixTrap Fix Dean-Stark Increase Temp CheckWater->FixTrap No

Figure 2: Decision tree for rapid diagnosis of reaction failures.

References
  • Synthesis of Dodecahydrotriphenylene via Cyclohexanone Condens

    • Source: ResearchG
    • Relevance: Confirms the trimerization pathway and isolation of dodecahydrotriphenylene
    • Link:

  • Solid Acid Catalysis (HRF5015)

    • Source: Royal Society of Chemistry / PMC
    • Relevance: details the kinetic vs.
    • Link:

  • Sulfonic Acid-Modified Silicas for Cyclohexanone Condens

    • Source: ACS Public
    • Relevance: Provides optimization data on temperature and catalyst pore structure effects on dimer vs. trimer selectivity.
    • Link:

Sources

Troubleshooting

troubleshooting low melting point of 2,6-Di(cyclohexylidene)cyclohexan-1-one

Technical Support Center: 2,6-Di(cyclohexylidene)cyclohexan-1-one Topic: Troubleshooting Low Melting Point & Purity Issues Audience: Organic Chemists, Process Engineers, and Drug Development Scientists Reference ID: CAS...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2,6-Di(cyclohexylidene)cyclohexan-1-one

Topic: Troubleshooting Low Melting Point & Purity Issues Audience: Organic Chemists, Process Engineers, and Drug Development Scientists Reference ID: CAS 3293-32-1 (Distinct from the benzylidene analog)[1]

Core Diagnostic Assessment

If you are observing a melting point (MP) significantly below the literature standard for 2,6-di(cyclohexylidene)cyclohexan-1-one (typically 145–148°C for the pure E,E isomer), you are likely dealing with a specific set of impurities.[1]

The most common cause of a depressed melting point in this synthesis is incomplete condensation , resulting in the presence of the mono-condensed dimer, or stereoisomeric scrambling .

Quick Diagnostic Table
Observed Melting PointProbable CompositionPrimary CauseRecommended Action
53 – 57°C Dimer: 2-CyclohexylidenecyclohexanoneReaction stopped too early; water not removed.[1]Resume reflux with acid catalyst; remove water azeotropically.
60 – 100°C (Broad) Eutectic Mixture: Dimer + TrimerIncomplete conversion.Recrystallize from Ethanol/Ethyl Acetate or wash with cold methanol.
< 25°C (Gum/Oil) Polymer/Isomer Mix: Michael adducts or Z,Z isomersBase catalysis used incorrectly; overheating.Flash chromatography required; difficult to purify by crystallization.
118 – 120°C Wrong Compound: 2,6-DibenzylidenecyclohexanoneReagent confusion (Benzaldehyde vs. Cyclohexanone).[1]Verify starting materials.[1][2]

Reaction Pathway & Impurity Logic

To solve the problem, you must understand the formation hierarchy. The reaction proceeds via a stepwise aldol condensation followed by dehydration.[1] The "Dimer" is the kinetic intermediate.

ReactionPathway Cyclohexanone Cyclohexanone (Starting Material) Dimer DIMER 2-Cyclohexylidenecyclohexanone (MP: ~53-57°C) Cyclohexanone->Dimer + Cyclohexanone - H2O (Fast Step) Trimer TARGET (TRIMER) 2,6-Di(cyclohexylidene)cyclohexan-1-one (MP: ~146°C) Dimer->Trimer + Cyclohexanone - H2O (Slow Step) Polymer Polymer/Gums (Michael Addition Byproducts) Dimer->Polymer Trimer->Polymer Over-reaction Base Catalysis

Figure 1: Stepwise condensation pathway showing the critical "Dimer" bottleneck that causes melting point depression.[1]

Troubleshooting Guides (FAQ)

Q1: My product solidifies but melts around 55°C. Is this a polymorph?

No. This is almost certainly 2-cyclohexylidenecyclohexanone (the dimer).[1]

  • The Science: The second condensation step (Dimer

    
     Trimer) is sterically more demanding than the first.[1] If water is not continuously removed (e.g., via Dean-Stark trap) or if the acid concentration drops, the equilibrium favors the dimer.
    
  • The Fix: Do not discard. Re-dissolve the solid in the reaction solvent (e.g., toluene or acetic acid), add fresh catalyst (e.g.,

    
    -TSA), and reflux with vigorous water removal until TLC indicates the disappearance of the fast-moving dimer spot.
    
Q2: I used base catalysis (NaOH) and obtained a yellow oil that won't crystallize.

Diagnosis: You likely formed Michael addition polymers or a mixture of E/Z isomers.[1]

  • The Science: Base catalysis often promotes Michael addition (nucleophilic attack on the

    
    -carbon) rather than simple condensation, leading to "trindane" precursors or oligomeric gums.[1] Furthermore, the Z isomer (cis) is less stable and lowers the lattice energy, preventing crystallization.
    
  • The Fix: Acid catalysis (HCl/Acetic Acid) is preferred for the dienone target because it promotes thermodynamic equilibration to the linear E,E conjugated system, which crystallizes readily. If you have an oil, attempt to induce crystallization by triturating with cold methanol. If that fails, purification via silica gel chromatography (Hexane:EtOAc 95:5) is necessary.

Q3: How do I purify the crude solid to achieve the >140°C melting point?

Protocol: Recrystallization is highly effective due to the large solubility difference between the dimer and trimer.

Standard Operating Procedure (SOP): Recrystallization

  • Solvent System: Ethanol (EtOH) or a mixture of Ethanol/Ethyl Acetate (3:1).[1]

  • Dissolution: Dissolve crude solid in boiling EtOH. If it does not dissolve completely, add small amounts of EtOAc.[3]

  • Hot Filtration: (Critical) Filter while hot to remove any polymerized gums (insoluble dark material).[1]

  • Crystallization: Allow to cool slowly to room temperature, then 4°C. The target trimer forms needles/plates; the dimer remains in the mother liquor.

  • Wash: Wash the filter cake with cold methanol. The dimer is highly soluble in methanol; the trimer is not.

Advanced Troubleshooting Logic Flow

Use this decision tree to determine your next experimental step.

TroubleshootingTree Start Start: Low Melting Point (<140°C) CheckMP What is the MP range? Start->CheckMP Range50 50 - 60°C CheckMP->Range50 Range118 118 - 120°C CheckMP->Range118 RangeOil Oil / Gum CheckMP->RangeOil DimerID Identify: Dimer Impurity Range50->DimerID BenzID Identify: Benzaldehyde Contamination (Wrong Reaction) Range118->BenzID PolymerID Identify: Michael Polymers or Z-Isomers RangeOil->PolymerID ActionDimer Action: Resume Reflux Remove Water DimerID->ActionDimer ActionBenz Action: Check Reagents BenzID->ActionBenz ActionPoly Action: Column Chromatography or Acid Wash PolymerID->ActionPoly

Figure 2: Diagnostic logic for identifying impurity classes based on thermal analysis.

References

  • PubChem. (2025).[1][4] 2,6-Di(cyclohexylidene)cyclohexan-1-one (Compound Summary). National Library of Medicine.[1] Link[1]

  • ChemBK. (2023).[1] Cyclohexanone, 2,6-dicyclohexylidene- Physical Properties and Melting Point Data.[1][5][6]Link[1][5]

  • GuideChem. (2025).[1] 2-cyclohexylidenecyclohexanone (Dimer) Melting Point and Properties.[1][5]Link[1]

  • ChemicalBook. (2025).[1] 2,6-Dibenzylidenecyclohexanone (Contrast Reference).[1][2][4][7][8]Link[1]

Sources

Optimization

Technical Support Guide: Separation of Cyclohexanone Condensation Products

This technical guide addresses the separation of mono- and di-condensation products of cyclohexanone, specifically focusing on the Aldol Condensation with Benzaldehyde (producing 2-benzylidenecyclohexanone vs. 2,6-dibenz...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the separation of mono- and di-condensation products of cyclohexanone, specifically focusing on the Aldol Condensation with Benzaldehyde (producing 2-benzylidenecyclohexanone vs. 2,6-dibenzylidenecyclohexanone). This is the most common "model system" for this separation challenge in drug development and organic synthesis.

Ticket ID: ALDOL-SEP-001 Topic: Resolution of Mono- vs. Di-Condensation Mixtures Applicable Compounds: 2-benzylidenecyclohexanone (Mono) / 2,6-dibenzylidenecyclohexanone (Di)

Diagnostic & Triage: "What do I have?"

Before attempting separation, you must characterize the mixture. Visual cues and Thin Layer Chromatography (TLC) are your primary diagnostic tools.

Quick Reference Data Table
FeatureMono-Product (2-benzylidenecyclohexanone)Di-Product (2,6-dibenzylidenecyclohexanone)
Structure Single enone systemCross-conjugated dienone
Appearance Light yellow crystals/oilBright yellow/orange needles
Melting Point 53–55 °C 117–118 °C
Solubility (EtOH) High (Soluble in cold EtOH)Low (Insoluble in cold EtOH)
TLC Behavior Lower R_f (More Polar)Higher R_f (Less Polar)*

*Note on TLC: On Silica Gel, the Di-product is more lipophilic (two phenyl rings) and sterically crowds the carbonyl, reducing interaction with the silica. It typically elutes faster than the Mono-product in Hexane/EtOAc mixtures.

Diagnostic Workflow (DOT Diagram)

DiagnosticWorkflow start Crude Reaction Mixture tlc Run TLC (20% EtOAc in Hexane) start->tlc visual Visual Inspection start->visual result1 Two Spots Visible tlc->result1 R_f ~0.3 (Mono) R_f ~0.6 (Di) result2 Bright Yellow Solid Precipitates visual->result2 High Di-content decision Select Purification Path result1->decision result2->decision pathA Protocol A: Recrystallization decision->pathA Di-product is Major pathB Protocol B: Column Chromatography decision->pathB Mono-product is Major or Complex Mix

Caption: Decision tree for selecting the appropriate purification strategy based on crude mixture analysis.

Purification Protocols (The "Fix")

Protocol A: Selective Recrystallization (Recommended)

Best for: Removing the Di-product from the Mono-product, or isolating pure Di-product. Principle: The Di-product is significantly less soluble in ethanol than the Mono-product due to increased planarity and pi-stacking capability.

Step-by-Step Procedure:

  • Dissolution: Dissolve the crude solid mixture in the minimum amount of boiling 95% Ethanol .

    • Troubleshooting: If the solid does not dissolve completely even at boiling, you likely have a very high concentration of the Di-product. Filter the hot mixture; the undissolved solid is likely pure Di-product.

  • Slow Cooling: Allow the flask to cool slowly to room temperature on a cork ring. Do not place directly on ice yet (rapid cooling traps impurities).

  • Crystallization: Bright yellow needles (Di-product) will crystallize first.

  • Filtration: Vacuum filter the solid.

    • Solid Filter Cake: Pure Di-product (Check MP: ~118°C).

    • Mother Liquor (Filtrate): Contains the Mono-product .

  • Recovery of Mono: Evaporate the filtrate to roughly 1/3rd of its original volume. Cool to 0°C (ice bath). The Mono-product (MP ~54°C) should crystallize as lighter yellow prisms.

    • Note: If the Mono-product usually oils out, scratch the glass with a rod or add a seed crystal.

Protocol B: Flash Column Chromatography

Best for: Isolating the Mono-product when it is the major component but contaminated with Di-product. Stationary Phase: Silica Gel 60.[1]

Gradient Strategy:

  • Equilibration: Start with 100% Hexane .

  • Loading: Load sample as a concentrated solution in minimal Dichloromethane (DCM) or dry-load on silica.

  • Elution:

    • 0-5% EtOAc/Hexane: Elutes unreacted Benzaldehyde (if any).

    • 5-10% EtOAc/Hexane: Elutes the Di-product (Yellow band, moves fast).

    • 15-20% EtOAc/Hexane: Elutes the Mono-product (Light yellow band, moves slower).

    • >30% EtOAc/Hexane: Elutes unreacted Cyclohexanone.

Prevention & Upstream Control (The "Why")

The most effective way to separate these products is to prevent the mixture from forming in the first place. The reaction is governed by Stoichiometry and Base Strength .

Mechanism of Failure

The Mono-product (2-benzylidenecyclohexanone) is still an active enolizable ketone. In the presence of excess aldehyde and base, it rapidly undergoes a second condensation at the C6 position to form the thermodynamic sink (Di-product).

Optimization Guide
VariableTo Favor Mono-Product To Favor Di-Product
Stoichiometry Excess Ketone (2:1 or 3:1 Ketone:Aldehyde)Excess Aldehyde (1:2.2 Ketone:Aldehyde)
Addition Mode Add Aldehyde dropwise to Ketone+BaseMix all reagents at once
Temperature Keep cool (0°C to Room Temp)Heat/Reflux (60-80°C)
Base Weaker base (e.g., NaOH/EtOH)Stronger base or higher conc.
Reaction Pathway Diagram

ReactionPath ketone Cyclohexanone mono Mono-Product (MP: 54°C) ketone->mono + 1 eq. Aldehyde (Kinetic Control) ald Benzaldehyde di Di-Product (MP: 118°C) mono->di + 2nd eq. Aldehyde (Thermodynamic Sink)

Caption: Sequential condensation pathway. The Mono-product is an intermediate en route to the Di-product.

FAQ: Troubleshooting Common Issues

Q: My Mono-product is "oiling out" instead of crystallizing. What do I do? A: This is common for low-melting solids (MP ~54°C).

  • Seed it: Add a tiny crystal of pure product if available.

  • Scratch it: Use a glass rod to scratch the inner wall of the flask at the air-liquid interface.

  • Solvent Switch: Ethanol might be holding it in solution too well. Try evaporating the ethanol and recrystallizing from a Hexane/Ether mixture (keep it cold).

Q: I see three spots on my TLC. What is the third one? A:

  • Top Spot (High Rf): Unreacted Benzaldehyde (visible under UV).

  • Middle High: Di-product.

  • Middle Low: Mono-product.

  • Baseline/Low: Unreacted Cyclohexanone (stains poorly with UV, requires anisaldehyde dip) or self-condensation polymers (if harsh conditions were used).

Q: Can I use distillation to separate them? A: Not recommended. Both products have high boiling points (>180°C at reduced pressure) and are prone to thermal decomposition or polymerization at those temperatures. Recrystallization is safer and more effective.

References

  • Synthesis and Physical Properties of 2-Benzylidenecyclohexanone. ChemSynthesis. CAS 5682-83-7.[2][3][4][5] Link

  • Structure–Property Relationships of Dibenzylidenecyclohexanones. ACS Omega. 2022; 7(11): 9669–9679. (Confirming structural data and melting points of di-derivatives). Link

  • Aldol Condensation of Cyclohexanone: A Key Reaction. Qiboch. (Discussing self-condensation vs. crossed condensation pathways). Link

  • Thin Layer Chromatography (TLC) Principles. University of Alberta. (General principles of polarity and Rf values). Link

Sources

Troubleshooting

purification of 2,6-Di(cyclohexylidene)cyclohexan-1-one by column chromatography

Technical Support Guide: Purification of 2,6-Di(cyclohexylidene)cyclohexan-1-one Executive Summary & Compound Profile This guide details the purification protocol for 2,6-Di(cyclohexylidene)cyclohexan-1-one (CAS: 3293-32...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Guide: Purification of 2,6-Di(cyclohexylidene)cyclohexan-1-one

Executive Summary & Compound Profile

This guide details the purification protocol for 2,6-Di(cyclohexylidene)cyclohexan-1-one (CAS: 3293-32-1), typically synthesized via the acid- or base-catalyzed aldol condensation of cyclohexanone. This "trimer" of cyclohexanone is a conjugated dienone.

The Core Challenge: The primary purification difficulty lies in separating the target di-condensed product (2,6-substituted) from the mono-condensed intermediate (2-cyclohexylidenecyclohexanone) and unreacted starting material, while avoiding on-column polymerization or retro-aldol decomposition.

PropertyDataNotes
Molecular Formula

Molecular Weight 258.40 g/mol
Appearance Pale yellow to colorless crystalsYellowing indicates conjugated impurities/polymers.
Melting Point 145–146 °CDistinct from mono-product (liquid/low MP).
Solubility Soluble in DCM, EtOAc, ToluenePoor solubility in cold Hexane/MeOH.

Pre-Purification Assessment (TLC & Solubility)

Before committing to a column, you must validate separation conditions. The planar conjugated system of the target molecule interacts differently with silica than the flexible mono-condensed impurity.

TLC Method Development:

  • Stationary Phase: Silica Gel

    
    
    
  • Mobile Phase: Hexane:Ethyl Acetate (95:5 v/v) is the starting point.

  • Visualization: UV (254 nm) is primary.

    
     stain is secondary (stains alkenes brown).
    

Expected


 Values (in Hex:EtOAc 90:10): 
  • Cyclohexanone (SM):

    
     (Faint UV, stains well).
    
  • Mono-condensed (Impurity):

    
     (Oily, distinct odor).
    
  • Target (Di-condensed):

    
     (UV active, distinct spot).
    
  • Polymers/Oligomers: Baseline (

    
    ).
    

Scientist's Note: If


 difference is 

between mono- and di-substituted products, switch solvent modifier from Ethyl Acetate to Dichloromethane (DCM) or Toluene . The

-

interactions of Toluene can improve selectivity for the conjugated di-enone system.

Column Chromatography Protocol

Step 1: Column Packing
  • Silica Type: 230–400 mesh (40–63 µm).

  • Ratio: Use 30–50:1 (Silica:Crude mass). The separation is generally easy, so a massive silica excess is unnecessary unless the crude is >50% impurity.

  • Slurry Solvent: 100% Hexane (or Petroleum Ether).

Step 2: Sample Loading (Critical)

The compound has moderate solubility in hexane.

  • Preferred: Solid Load (Dry Load). Dissolve crude in minimum DCM, add Celite 545 (1:2 ratio), and rotary evaporate to a free-flowing powder.

    • Why? Liquid loading with DCM can cause "band broadening" because DCM is a stronger eluent than the starting mobile phase, washing the compound down too fast.

Step 3: Elution Gradient

Run a stepwise gradient to maintain resolution.

Volume (CV)*Solvent SystemPurpose
1–2 100% HexaneFlush non-polar impurities/grease.
3–6 98:2 Hexane:EtOAcElute Mono-condensed impurity.
7–12 95:5 Hexane:EtOAcElute Target (2,6-Di...) .
13+ 80:20 Hexane:EtOAcFlush remaining polar byproducts.

*CV = Column Volume

Workflow Visualization

PurificationWorkflow Start Crude Reaction Mixture TLC TLC Analysis (Hex:EtOAc 90:10) Start->TLC Decision Separation > 0.15 Rf? TLC->Decision ModTLC Modify Solvent Try Toluene or DCM Decision->ModTLC No Load Solid Load (Celite) on Silica Column Decision->Load Yes ModTLC->Decision Elute1 Elute 100% Hexane (Remove Grease) Load->Elute1 Elute2 Elute 98:2 Hex:EtOAc (Remove Mono-condensed) Elute1->Elute2 Elute3 Elute 95:5 Hex:EtOAc (Collect Target) Elute2->Elute3 Cryst Recrystallization (Ethanol or EtOH/EtOAc) Elute3->Cryst Fractions Combined Final Pure 2,6-Di(cyclohexylidene) cyclohexan-1-one Cryst->Final

Figure 1: Decision logic for the purification of 2,6-di(cyclohexylidene)cyclohexan-1-one.

Troubleshooting & FAQ

Q1: My product is co-eluting with the mono-substituted impurity. What now?

  • Cause: The gradient was too steep (polarity increased too fast).

  • Solution: Use an Isocratic system of 100% Toluene or 98:2 Hexane:EtOAc. Toluene often separates these compounds better due to

    
    -stacking differences between the conjugated di-enone and the less conjugated mono-enone.
    

Q2: The product turned yellow/orange on the column. Is it decomposing?

  • Cause: Acid sensitivity. Silica gel is slightly acidic (pH 5–6). Prolonged exposure can catalyze retro-aldol reactions or polymerization.

  • Solution: Pre-treat the silica slurry with 1% Triethylamine (

    
    ) to neutralize it. Run the column quickly (Flash chromatography) rather than gravity elution.
    

Q3: I see a spot at the baseline that wasn't there in the crude. What is it?

  • Cause: Polymerization of the di-enone on the silica surface.

  • Solution: This confirms the compound is sensitive. Avoid "baking" the column (letting it run dry or sit overnight). Elute immediately.

Q4: Can I skip the column and just recrystallize?

  • Answer: Only if the crude purity is

    
     (by NMR/GC). If significant mono-condensed product is present, it acts as a "solvent" preventing the target from crystallizing efficiently.
    
  • Protocol: Recrystallize from hot Ethanol. If it doesn't dissolve, add small amounts of Ethyl Acetate until clear, then cool slowly to

    
    .
    

References

  • ChemicalBook. (2024). Cyclohexanone, 2,6-dicyclohexylidene- Properties and Melting Point. Retrieved from

  • ChemBK. (2024). 2,6-di(cyclohexylidene)cyclohexan-1-one Physical Data. Retrieved from

  • PubChem. (2025). 2,6-Di(cyclohexylidene)cyclohexan-1-one Compound Summary. National Library of Medicine. Retrieved from

  • ResearchGate. (2022). Aldol self-condensation of cyclohexanone: Catalyst and Product Identification. Retrieved from

Reference Data & Comparative Studies

Validation

Application Guide: Resolving Complex Alicyclic Overlap in 2,6-Di(cyclohexylidene)cyclohexan-1-one

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus: Comparative Analytical Performance of NMR Workflows for Complex Aliphatic Systems Executive Summary: The Analytical Challenge The sy...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus: Comparative Analytical Performance of NMR Workflows for Complex Aliphatic Systems

Executive Summary: The Analytical Challenge

The synthesis of 2,6-di(cyclohexylidene)cyclohexan-1-one (CAS: 3293-32-1)[1] via the aldol condensation of cyclohexanone is a standard transformation evaluated in [2]. However, verifying the structural fidelity and purity of this cross-conjugated dienone presents a severe analytical challenge.

The molecule consists entirely of interlocking cyclohexyl rings, meaning all 26 of its protons are aliphatic and confined to a highly congested chemical shift window (~1.4 to 2.8 ppm). When analyzed using standard baseline techniques, the extensive spin-spin coupling networks result in massive signal overlap, rendering standard 1D


H NMR virtually useless for quantitative purity profiling or isomer identification.

This guide objectively compares the performance of a Standard NMR Workflow (Product A) against an Advanced Multi-Dimensional NMR Workflow (Product B) , providing the causality behind the experimental choices and a self-validating protocol for accurate structural elucidation.

The Analytical Dilemma: Causality of Alicyclic Overlap

To understand why standard analytical products fail here, we must examine the underlying quantum mechanics of the NMR experiment.

In a standard 400 MHz spectrometer using Chloroform-d (CDCl


), the chemical shift dispersion (

) between the allylic, homoallylic, and distal protons of the cyclohexyl rings is exceptionally small. Concurrently, the rigid chair conformations of these rings enforce strong axial-axial and axial-equatorial scalar couplings (

).

The Causality of Failure: When the ratio of chemical shift difference to coupling constant (


) drops below 10, the system enters the realm of second-order (strong) coupling . The standard rules of first-order multiplet splitting (the 

rule) collapse. The signals merge into broad, uninterpretable "multiplet blobs," making it impossible to integrate specific proton environments or detect underlying impurities (such as the intermediate 2-cyclohexylidenecyclohexanone).

To solve this, the analytical workflow must artificially increase


. While upgrading to an ultra-high field magnet (e.g., 800 MHz) provides linear gains in dispersion, a much more cost-effective and powerful alternative is a targeted solvent switch utilizing the Aromatic Solvent-Induced Shift (ASIS) , a well-documented technique in .

Objective Comparison: Standard vs. Advanced Workflows

By switching the solvent from CDCl


 to Benzene-d

(C

D

) and utilizing a 600 MHz system with 2D correlation, we fundamentally alter the magnetic environment. Benzene forms a transient collision complex with the electron-deficient carbonyl carbon of 2,6-di(cyclohexylidene)cyclohexan-1-one. The

-electron cloud of the benzene ring creates a strong magnetic shielding cone. Protons located in different spatial coordinates relative to the carbonyl group experience differential shielding, forcing overlapping signals to spread apart.
Table 1: Performance Comparison Matrix
Analytical MetricProduct A: Standard Workflow (400 MHz, CDCl

)
Product B: Advanced Workflow (600 MHz, C

D

+ 2D)
Causality of Performance Delta
Chemical Shift Dispersion Poor (

1.4 - 2.8 ppm window)
Excellent (Expanded by ASIS differential shielding)Benzene collision complex induces spatial magnetic anisotropy, shifting spatially distinct protons.
Signal Resolution Second-order "multiplet blobs" (

)
First-order resolved multiplets (

)
Higher

field increases

; C

D

breaks the chemical equivalence of overlapping signals.
Quantitative Purity Unreliable (Overlapping integrals)Highly Accurate (Distinct baseline resolution)

-calibrated acquisition ensures quantitative signal integration without peak interference.
Structural Elucidation Incomplete (Cannot map spin systems)Complete (Unambiguous C-H backbone mapping)2D COSY/HSQC bypasses 1D overlap by utilizing the much wider

C chemical shift dimension.
Time-to-Result 5 minutes (1D only)45 minutes (1D + 2D suite)Advanced workflow requires

calibration and multi-pulse sequences for rigorous validation.

Workflow Logic & Decision Tree

The following diagram illustrates the logical progression an Application Scientist uses to troubleshoot and resolve alicyclic overlap.

NMR_Workflow Sample Target: 2,6-Di(cyclohexylidene)cyclohexan-1-one (26 Aliphatic Protons) Standard Baseline Product Workflow 400 MHz 1H NMR (CDCl3) Sample->Standard Result1 Data Output: Unresolved Multiplets (1.4 - 2.8 ppm) Δν / J < 10 Standard->Result1 Decision Analytical Decision: Increase Chemical Shift Dispersion Result1->Decision OptionA Alternative A: Ultra-High Field (600+ MHz) Decision->OptionA OptionB Alternative B: ASIS Solvent Switch (C6D6) Decision->OptionB ResultA Marginal Resolution Gain (J-coupling remains dominant) OptionA->ResultA ResultB Enhanced Dispersion (Anisotropic Shielding) OptionB->ResultB TwoD Advanced Product Workflow 2D NMR Suite (COSY / HSQC) ResultB->TwoD Final Validated Structural Elucidation & Purity Certification TwoD->Final

Workflow logic for resolving alicyclic NMR overlap using ASIS and 2D techniques.

Self-Validating Experimental Protocol (Advanced Workflow)

To ensure scientific integrity and absolute trustworthiness, the Advanced Workflow must be executed as a self-validating system . This means the instrument's physics are calibrated to the specific sample prior to data acquisition, guaranteeing that the resulting integrations are quantitatively exact.

Step 1: Gravimetric Sample Preparation & Internal Referencing

  • Action: Weigh exactly 15.0 mg of the synthesized 2,6-di(cyclohexylidene)cyclohexan-1-one. Dissolve completely in 600 µL of Benzene-d

    
     (C
    
    
    
    D
    
    
    ) containing 0.05% v/v Tetramethylsilane (TMS).
  • Causality: C

    
    D
    
    
    
    induces the necessary ASIS effect to separate the allylic and homoallylic protons. TMS provides an absolute zero-point reference (0.00 ppm), which is critical because ASIS shifts are highly sensitive to concentration and temperature; an internal standard validates the exact shift differentials.

Step 2: Probe Tuning, Matching, and Shimming

  • Action: Insert the sample into the 600 MHz spectrometer. Perform Automated Tuning and Matching (ATM) specifically for the

    
    H channel. Shim the magnet using gradient shimming (Z1-Z5) until the C
    
    
    
    D
    
    
    residual solvent peak Full Width at Half Maximum (FWHM) is < 0.6 Hz.
  • Causality: Perfect magnetic homogeneity is required. Without it, artificial line broadening will negate the dispersion benefits achieved by the 600 MHz field and the ASIS solvent.

Step 3: 90° Pulse Calibration (Nutation Array)

  • Action: Execute a pulse array experiment, incrementing the pulse width (p1) from 2 µs to 30 µs. Identify the 360° signal null point, divide that duration by 4, and set this precise microsecond value as the 90° pulse width.

  • Causality: Using an exact 90° pulse maximizes the Signal-to-Noise Ratio (SNR) and ensures uniform radiofrequency excitation across the entire spectral window, a strict prerequisite for quantitative integration.

Step 4:


 Relaxation Assessment (Inversion Recovery) 
  • Action: Run an inversion-recovery sequence (

    
    ) with the delay 
    
    
    
    varying from 0.1s to 10s. Calculate the longest longitudinal relaxation time (
    
    
    ) for the aliphatic protons. Set your inter-scan delay (D1) to
    
    
    .
  • Causality: A delay of

    
     guarantees >99% return of the nuclear spins to thermal equilibrium between scans. This makes the protocol self-validating: any integrations derived from the subsequent 1D spectrum are mathematically guaranteed to reflect the true molar ratio of the protons, allowing for exact purity determination.
    

Step 5: Acquisition of 1D and 2D Spectra

  • Action: Acquire the 1D

    
    H spectrum (ns=16). Follow immediately with gradient-selected COSY and HSQC experiments using the calibrated 90° pulse.
    
  • Causality: The 1D spectrum provides the quantitative purity profile. The 2D COSY maps the homonuclear

    
    -coupling networks (linking allylic protons to homoallylic protons), while the HSQC separates any remaining overlapped proton signals by plotting them against the much wider 
    
    
    
    C chemical shift axis (~20-40 ppm for these specific rings), finalizing the structural proof.

References

  • 2,6-Di(cyclohexylidene)cyclohexan-1-one | C18H26O | CID 76796 Source: PubChem (National Center for Biotechnology Information) URL:[Link]

  • Layered Double Hydroxide-Based Catalytic Materials for Sustainable Processes Source: Catalysts (MDPI) URL:[Link]

  • High-Resolution NMR Techniques in Organic Chemistry Source: ScienceDirect (Elsevier) URL:[Link]

Sources

Comparative

Technical Comparison: IR Spectroscopic Analysis of 2,6-Dicyclohexylidenecyclohexanone

This guide provides an in-depth technical analysis of the IR spectroscopic characteristics of 2,6-dicyclohexylidenecyclohexanone , focusing specifically on the carbonyl stretching frequency. It compares this molecule wit...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the IR spectroscopic characteristics of 2,6-dicyclohexylidenecyclohexanone , focusing specifically on the carbonyl stretching frequency. It compares this molecule with its precursors and structural analogs to elucidate the effects of cross-conjugation and steric strain on vibrational modes.

Executive Summary

2,6-Dicyclohexylidenecyclohexanone (also known as 2,6-bis(cyclohexylidene)cyclohexanone) is a cross-conjugated dienone synthesized via the aldol condensation of cyclohexanone.[1][2][3] Its infrared (IR) spectrum is characterized by a distinct carbonyl (


) stretching peak shifted to a lower wavenumber compared to the parent cyclohexanone, typically appearing in the 1680–1695 cm⁻¹  range.[2][4]

This bathochromic shift (red shift) is a direct result of


-electron delocalization across the exocyclic double bonds. However, the shift is moderated by significant steric strain between the central ring and the bulky cyclohexylidene substituents, which can induce non-planarity and reduce the efficiency of orbital overlap compared to planar analogs like 2,6-dibenzylidenecyclohexanone (~1660 cm⁻¹).

Structural Context & Mechanistic Basis

To interpret the IR spectrum accurately, one must understand the molecular geometry and electronic environment.

  • Parent Molecule: Cyclohexanone is a saturated six-membered cyclic ketone.[5]

  • Target Molecule: 2,6-Dicyclohexylidenecyclohexanone features two exocyclic double bonds at the

    
     and 
    
    
    
    positions.
  • Conjugation: The molecule is a cross-conjugated system. The carbonyl carbon is

    
     hybridized and conjugated with two alkene groups.
    
  • Steric Strain: The "s-cis" conformation of the enone system is locked by the ring structure. However, steric repulsion between the vinylic hydrogens of the substituents and the equatorial hydrogens of the central ring forces a twisted conformation, partially decoupling the

    
    -system.
    
Visualization of Conjugation and Steric Stress

The following diagram illustrates the competing forces affecting the carbonyl stretching frequency.

G Cyclohexanone Cyclohexanone (Parent) Target 2,6-Dicyclohexylidenecyclohexanone (Target) Cyclohexanone->Target Aldol Condensation Conjugation Cross-Conjugation (Lowers Frequency) Target->Conjugation Exocyclic C=C Strain Steric Strain (Non-Planarity) (Raises Frequency) Target->Strain Bulky Substituents Shift Observed Shift (~1685-1695 cm⁻¹) Conjugation->Shift Bathochromic Effect Strain->Shift Hypsochromic Effect (Counter-acting)

Figure 1: Mechanistic pathway influencing the carbonyl IR shift.[2] Conjugation lowers the frequency, while steric strain tends to raise it by reducing planarity.

Comparative Spectral Analysis

The following table contrasts the carbonyl stretching frequencies of 2,6-dicyclohexylidenecyclohexanone with relevant control compounds.

CompoundStructure Type

(cm⁻¹)
Key Mechanistic Factor
Cyclohexanone Saturated Cyclic Ketone1715 Baseline value for unstrained 6-membered ring ketone.
2-Cyclohexylidenecyclohexanone Mono-enone (s-cis)~1690 Single conjugation lowers frequency; s-cis lock.[2]
2,6-Dicyclohexylidenecyclohexanone Cross-conjugated Dienone1685 – 1695 Dual conjugation lowers

, but steric twist limits the shift.
2,6-Dibenzylidenecyclohexanone Cross-conjugated Dienone1660 – 1668 Phenyl rings allow extended conjugation and are more planar, causing a larger shift.

Interpretation:

  • vs. Cyclohexanone: The drop from 1715 cm⁻¹ to ~1690 cm⁻¹ confirms the presence of

    
    -unsaturation. The 
    
    
    
    bond weakens as electron density is delocalized into the
    
    
    bonds.
  • vs. Benzylidene Analog: The benzylidene derivative absorbs at a significantly lower frequency (~1660 cm⁻¹) because the phenyl rings provide a larger, more polarizable

    
    -system that effectively delocalizes the charge, and the molecule can adopt a more planar conformation than the sterically crowded tricyclohexylidene system.
    

Experimental Protocol: Synthesis & Characterization

To verify these spectral features, the compound is typically synthesized via base-catalyzed aldol condensation.

A. Synthesis Workflow
  • Reagents: Cyclohexanone (acting as both nucleophile and electrophile), Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH), Ethanol (solvent).[2]

  • Reaction:

    • Mix cyclohexanone with ethanolic NaOH.

    • Reflux for 2–4 hours. The reaction proceeds through a mono-condensation intermediate to the di-condensation product.

  • Workup:

    • Cool the mixture; the product often precipitates as a solid.

    • Filter and wash with cold ethanol/water to remove unreacted starting material and mono-condensed byproducts.

    • Recrystallization: Purify using ethanol or petroleum ether to isolate 2,6-dicyclohexylidenecyclohexanone from the "dodecahydrotriphenylene" trimer byproducts if harsh conditions were used.

B. IR Sampling Protocol
  • Technique: Solid-state analysis using KBr pellet or ATR (Attenuated Total Reflectance).[2]

  • Preparation:

    • Ensure the sample is fully dried (residual solvent can obscure peaks).

    • Grind ~2 mg of sample with ~200 mg dry KBr (for transmission) or place directly on the diamond crystal (for ATR).

  • Scan Parameters:

    • Range: 4000 – 400 cm⁻¹[2]

    • Resolution: 4 cm⁻¹

    • Scans: 16–32 scans to improve Signal-to-Noise ratio.

  • Data Validation: Look for the absence of the saturated ketone peak (1715 cm⁻¹) to confirm complete conversion.[2]

References

  • NIST Chemistry WebBook. Cyclohexanone, 2-cyclohexylidene- (Dimer data). National Institute of Standards and Technology. Available at: [Link][2]

  • Spectroscopy Online. The Carbonyl Group, Part I: Introduction (General Carbonyl Shifts). Available at: [Link][2]

  • LibreTexts Chemistry. Spectroscopy of Aldehydes and Ketones (Enone shifts). Available at: [Link][1][2][6][7][8][9][10][11][12]

  • MDPI Catalysts. An Advanced Approach for MgZnAl-LDH Catalysts Synthesis Used in Claisen-Schmidt Condensation (Synthesis of 2,6-dicyclohexylidenecyclohexanone). Available at: [Link][1][2][7][8][10][12]

Sources

Validation

Resolving the C18H26O Isomer Challenge: A Comparative Guide to Mass Spectrometry Platforms for Polycyclic Musks

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of resolving isobaric and isomeric compounds in complex matrices. The chemical formula C18H26O (exact mass: 258.1984 Da) presents a clas...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of resolving isobaric and isomeric compounds in complex matrices. The chemical formula C18H26O (exact mass: 258.1984 Da) presents a classic, high-stakes challenge in environmental screening, toxicology, and fragrance analysis.

This formula corresponds to two of the most widely used synthetic polycyclic musks: Galaxolide (HHCB) and Tonalid (AHTN) . Because these compounds are ubiquitous in personal care products and persist in environmental waters, accurate quantification is critical. However, their structural similarities cause near-identical fragmentation under standard mass spectrometry conditions.

This guide objectively compares legacy single-quadrupole Gas Chromatography-Mass Spectrometry (GC-MS) against advanced high-resolution and multidimensional alternatives, providing the mechanistic causality and experimental data necessary to optimize your analytical workflow.

The Mechanistic Challenge: Why Standard GC-MS Fails

To understand why advanced instrumentation is required, we must first analyze the causality behind the fragmentation of C18H26O under standard 70 eV Electron Ionization (EI).

Both Galaxolide and Tonalid feature heavily methylated, cyclic hydrocarbon backbones. When subjected to hard ionization (70 eV), the molecules form a highly unstable molecular ion radical


 at m/z 258. To relieve the severe steric strain of their gem-dimethyl groups, both molecules rapidly eject a methyl radical (•CH3, 15 Da).

This cleavage generates a highly stable, resonance-stabilized tertiary carbocation at m/z 243 ([M-CH3]+) , which dominates the mass spectrum as the base peak (100% relative abundance) for both isomers, as documented in the [3].

Because their primary m/z 243 ions are identical, and their secondary fragments (e.g., m/z 213) overlap significantly, traditional 1D GC-EI-MS operating in Selected Ion Monitoring (SIM) mode is highly susceptible to false positives if the isomers co-elute with each other or with matrix interferences.

G M Molecular Ion[M]•+ m/z 258.1984 (C18H26O) F1 Base Peak [M-CH3]+ m/z 243.1743 (C17H23O) M->F1 Loss of •CH3 (15 Da) (Steric Relief) F2 Secondary Ion m/z 213.1638 (C16H21+) F1->F2 Loss of CH2O (HHCB) or CH2CO (AHTN)

Figure 1: Primary 70 eV electron ionization (EI) fragmentation pathway for C18H26O musks.

Platform Comparison: Overcoming the Isomer Bottleneck

To bypass the limitations of nominal mass EI fragmentation, laboratories must upgrade either their chromatographic resolving power or their mass analyzer resolution . Here is how the leading alternatives compare.

Alternative A: GCxGC-TOF-MS (Comprehensive Two-Dimensional GC)

Instead of relying solely on the mass spectrometer to differentiate the isomers, GCxGC uses two columns of differing polarities (e.g., non-polar followed by mid-polar) connected by a thermal modulator.

  • The Causality: The orthogonal separation physically resolves Galaxolide from Tonalid before they reach the detector. Furthermore, GCxGC can separate the four distinct enantiomers/diastereomers of Galaxolide, providing a highly specific "chemical fingerprint" that single-quadrupole systems cannot achieve.

Alternative B: GC-APCI-HRMS (Atmospheric Pressure Chemical Ionization)

This approach changes the ionization mechanism. APCI is a "soft" ionization technique.

  • The Causality: Instead of shattering the molecule with 70 eV electrons, APCI gently transfers a proton to the oxygen atom, preserving the intact molecular ion as

    
     at m/z 259.2056 [4]. When coupled with an Orbitrap or QTOF high-resolution mass spectrometer (HRMS) operating at >60,000 resolving power, analysts can extract this exact mass with a <2 ppm mass tolerance, mathematically filtering out isobaric matrix noise.
    
Quantitative Data Presentation

The table below summarizes the experimental performance metrics of these platforms when analyzing C18H26O isomers in complex environmental matrices.

Table 1: Performance Comparison of Mass Spectrometry Platforms for C18H26O

Analytical PlatformIonization SourcePrimary Monitored IonResolving Power (FWHM)Isomer SeparationLimit of Detection (LOD)Key Advantage
1D GC-EI-MS (Legacy) Hard (70 eV EI)m/z 243 (Nominal)< 1,000Poor (Co-elution risk)~1.0 ng/LCost-effective, NIST library matching
GCxGC-TOF-MS Hard (70 eV EI)m/z 243.1743~ 25,000Excellent (2D separation)~0.1 ng/LPhysically resolves enantiomers & matrix
GC-APCI-HRMS Soft (APCI)m/z 259.2056

> 60,000Moderate (1D GC)~0.05 ng/LPreserves molecular ion, eliminates noise

Validated Experimental Protocol: High-Resolution Analysis of C18H26O

To ensure scientific integrity, a protocol must be a self-validating system. The following step-by-step methodology for extracting and analyzing C18H26O via GC-APCI-HRMS incorporates critical QA/QC checkpoints.

Phase 1: Self-Validating Sample Preparation
  • Procedural Blank Initiation: Prepare a 500 mL HPLC-grade water blank.

    • Causality: Because Galaxolide is a ubiquitous additive in laboratory detergents and the personal care products of analysts, a procedural blank is mandatory to validate that any detected C18H26O originates from the sample, not background contamination [1].

  • Sample Aliquoting & Isotopic Spiking: Measure 500 mL of the aqueous sample. Spike with 10 ng of an isotopically labeled internal standard (e.g., AHTN-d3).

    • Causality: Spiking before extraction ensures that any analyte lost during sample preparation is proportionally reflected in the internal standard. This allows for absolute, self-corrected quantification regardless of matrix suppression.

  • Solid Phase Extraction (SPE): Condition an HLB (Hydrophilic-Lipophilic Balance) polymeric cartridge with 5 mL dichloromethane, 5 mL methanol, and 5 mL water. Load the spiked sample at a flow rate of 5 mL/min.

  • Elution & Reconstitution: Elute the captured organics with 10 mL of dichloromethane. Evaporate under a gentle nitrogen stream to near dryness and reconstitute in 100 µL of hexane.

Phase 2: Instrumental Analysis (GC-APCI-HRMS)
  • Chromatographic Separation: Inject 1 µL splitless onto a DB-5MS capillary column (30m x 0.25mm x 0.25µm). Temperature program: Hold at 60°C for 1 min, ramp at 10°C/min to 300°C.

    • Causality: The non-polar stationary phase separates HHCB and AHTN based on slight differences in their boiling points and spatial geometries.

  • Soft Ionization: Operate the APCI source in positive mode.

    • Causality: The gentle protonation prevents the rapid ejection of the •CH3 group, yielding the intact

      
       ion.
      
  • High-Resolution Mass Analysis: Scan using an Orbitrap mass analyzer at a resolving power of >60,000 (FWHM). Extract the exact mass m/z 259.2056 with a mass tolerance window of <2 ppm.

Workflow S1 1. Sample Preparation Spike with AHTN-d3 Internal Standard S2 2. Solid Phase Extraction (SPE) Concentrate volatile organics on HLB S1->S2 S3 3. Chromatographic Separation 1D-GC (DB-5MS Column) S2->S3 S4 4. Soft Ionization APCI (+ mode) to preserve [M+H]+ S3->S4 S5 5. Mass Spectrometry Orbitrap HRMS (>60,000 FWHM) S4->S5 S6 6. Data Processing Extract exact mass m/z 259.2056 S5->S6

Figure 2: Step-by-step GC-HRMS workflow for isolating and analyzing C18H26O isomers.

Conclusion

Differentiating C18H26O isomers like Galaxolide and Tonalid highlights the limitations of legacy single-quadrupole GC-MS. Because their shared gem-dimethyl structures dictate an identical m/z 243 base peak under EI, analysts must pivot to advanced platforms. By implementing GCxGC-TOF-MS for superior physical separation, or GC-APCI-HRMS to preserve the molecular ion and filter noise via exact mass [4], laboratories can eliminate false positives and achieve robust, self-validating quantification of these critical compounds.

References

  • PubChem Compound Summary for CID 91497, Galaxolide. National Center for Biotechnology Information (2025). URL:[Link]

  • PubChem Compound Summary for CID 89440, Tonalide. National Center for Biotechnology Information (2025). URL:[Link]

  • Tonalid Mass Spectrum (Electron Ionization). NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology. URL:[Link]

  • Approaches for GC-HRMS Screening of Organic Microcontaminants: GC-APCI-IMS-QTOF versus GC-EI-QOrbitrap. PubMed Central (PMC), National Institutes of Health. URL:[Link]

Comparative

Unveiling the Solid State: A Comparative Guide to the Crystal Structure of 2,6-Di(cyclohexylidene)cyclohexan-1-one and Its Analogues

Introduction: The Challenge of Characterizing a Unique Ketone 2,6-Di(cyclohexylidene)cyclohexan-1-one is a fascinating derivative of cyclohexanone, featuring two exocyclic double bonds connecting additional cyclohexane r...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Challenge of Characterizing a Unique Ketone

2,6-Di(cyclohexylidene)cyclohexan-1-one is a fascinating derivative of cyclohexanone, featuring two exocyclic double bonds connecting additional cyclohexane rings. This unique structure holds potential in various fields, from materials science to synthetic chemistry. A thorough understanding of its three-dimensional structure is paramount for predicting its physical properties, reactivity, and potential applications. However, a definitive single-crystal X-ray structure for 2,6-di(cyclohexylidene)cyclohexan-1-one is not publicly available in crystallographic databases.

This guide addresses this knowledge gap by providing a comprehensive comparative analysis of structurally related compounds for which high-quality crystallographic data exists. By examining the synthesis, crystallization, and detailed crystal structures of close analogues, primarily the well-studied 2,6-dibenzylidene-cyclohexanone derivatives, we can infer the likely conformational and packing characteristics of our target molecule. This approach not only provides valuable predictive insights but also highlights the power of comparative structural analysis in chemical research.

Part 1: Synthesis and Crystallization Strategies

The primary route to synthesizing the analogues of 2,6-di(cyclohexylidene)cyclohexan-1-one, such as the dibenzylidene derivatives, is the Claisen-Schmidt condensation . This robust and reliable base-catalyzed reaction involves the condensation of an aldehyde (in this case, benzaldehyde or its derivatives) with a ketone possessing α-hydrogens (cyclohexanone).

The causality behind this choice of reaction is its efficiency and selectivity. The absence of α-hydrogens on the aromatic aldehyde prevents self-condensation, leading to a cleaner reaction profile where the enolized cyclohexanone selectively attacks the aldehyde. The use of a strong base, typically sodium hydroxide, is crucial for deprotonating the α-carbon of the cyclohexanone, thereby generating the nucleophilic enolate ion that initiates the condensation.

Experimental Protocol: Synthesis of 2,6-Dibenzylidene-cyclohexanone

This protocol describes a standard laboratory procedure for synthesizing a key analogue.

  • Reagent Preparation: In a 100 mL conical flask, dissolve 1.0 g of cyclohexanone and 2.1 g of benzaldehyde in 20 mL of 95% ethanol.

  • Catalyst Addition: In a separate beaker, prepare a solution of 1.0 g of sodium hydroxide in 10 mL of water and cool it in an ice bath.

  • Reaction Initiation: Slowly add the cold sodium hydroxide solution to the ethanolic solution of the ketone and aldehyde while stirring continuously. The reaction is exothermic, and a precipitate will begin to form.

  • Reaction Completion & Isolation: Continue stirring the mixture for 30 minutes at room temperature. After the reaction period, cool the mixture in an ice bath to maximize precipitation.

  • Purification (Crude): Collect the solid product by suction filtration using a Büchner funnel. Wash the crystals with cold water to remove any residual sodium hydroxide, followed by a wash with a small amount of cold ethanol.

  • Crystallization for X-ray Analysis: The key to obtaining single crystals suitable for X-ray diffraction lies in slow, controlled crystal growth. Recrystallize the crude product from a suitable solvent, such as chloroform or hot ethanol.[1][2]

    • Solvent Choice: The ideal solvent is one in which the compound is moderately soluble at high temperatures and poorly soluble at low temperatures.[3]

    • Procedure: Dissolve the crude solid in a minimum amount of the hot solvent. Filter the hot solution to remove any insoluble impurities. Cover the vessel and allow it to cool slowly and undisturbed to room temperature, followed by further cooling in a refrigerator. Slow evaporation of the solvent is also an effective method.[3] The resulting slow formation of crystals minimizes defects and promotes the growth of larger, higher-quality single crystals.

G cluster_synthesis Synthesis Workflow cluster_crystallization Crystallization Workflow A 1. Mix Cyclohexanone & Benzaldehyde in Ethanol C 3. Add NaOH solution to initiate Claisen-Schmidt Condensation A->C B 2. Prepare & Cool NaOH Solution B->C D 4. Stir for 30 min at Room Temp. C->D E 5. Isolate Crude Product (Suction Filtration) D->E F 6. Dissolve Crude Product in Minimum Hot Solvent (e.g., Ethanol) E->F Proceed to Crystallization G 7. Hot Filtration (Remove Impurities) F->G H 8. Slow Cooling & Crystal Growth G->H I 9. Isolate Pure Single Crystals H->I

Caption: General workflow for synthesis and crystallization.

Part 2: The Definitive Analysis: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SCXRD) is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[4][5] This technique provides unambiguous data on bond lengths, bond angles, and the overall conformation of the molecule, as well as how molecules pack together in the crystal lattice.

Generalized Experimental Protocol for SCXRD
  • Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope. The crystal must be free of cracks and other defects. It is then mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated through various angles. As the X-rays pass through the crystal, they are diffracted by the electron clouds of the atoms, producing a unique diffraction pattern of spots.[6] These intensities are recorded by a detector. For sensitivity, data is often collected at low temperatures (e.g., 100 K) using a cryostream.

  • Structure Solution: The collected diffraction data is processed to determine the unit cell dimensions and the space group of the crystal. The initial positions of the atoms are determined using direct methods or Patterson methods.

  • Structure Refinement: The initial atomic model is refined using a full-matrix least-squares procedure.[7] This process adjusts the atomic positions and thermal displacement parameters to achieve the best possible fit between the observed diffraction data and the data calculated from the model. The quality of the final structure is assessed by the R-factor, with lower values indicating a better fit.

G A 1. Select & Mount Single Crystal B 2. X-ray Diffraction Data Collection A->B C 3. Determine Unit Cell & Space Group B->C D 4. Solve Structure (Direct Methods) C->D E 5. Refine Atomic Positions (Least-Squares) D->E F 6. Final Structural Model (Bond lengths, angles, conformation) E->F

Caption: Workflow for Single-Crystal X-ray Diffraction analysis.

Part 3: Comparative Structural Analysis of Cyclohexanone Derivatives

The crystal structures of several 2,6-dibenzylidene-cyclohexanone derivatives provide a solid foundation for understanding the potential structure of 2,6-di(cyclohexylidene)cyclohexan-1-one. A key structural feature is the conformation of the central six-membered ring. While cyclohexane famously adopts a stable chair conformation to minimize strain, the introduction of sp²-hybridized carbons and bulky substituents in these derivatives leads to different, often distorted, conformations.

CompoundFormulaCrystal SystemSpace GroupRing ConformationRef.
2,6-dibenzylidene-cyclohexanoneC₂₀H₁₈OMonoclinicP2₁/cDistorted Chair[1]
2,6-bis(4-fluorobenzylidene)-cyclohexanoneC₂₀H₁₆F₂OMonoclinicP2₁/cSofa[8]
2,6-bis(2-chlorobenzylidene)-cyclohexanoneC₂₀H₁₆Cl₂OMonoclinicP2₁/cEnvelope
2,6-bis(4-methylbenzylidene)-cyclohexanoneC₂₂H₂₂OOrthorhombicPbcaSofa
2,6-bis(2-nitrobenzylidene)-cyclohexanoneC₂₀H₁₆N₂O₅MonoclinicP2₁/nSofa
Conformational Plasticity of the Cyclohexanone Ring

The data reveals that the central cyclohexanone ring in these analogues rarely adopts a perfect chair conformation. Instead, conformations such as the sofa and envelope are common.

  • Chair Conformation: The most stable conformation for unsubstituted cyclohexane, free from angle and torsional strain.[9][10]

  • Sofa Conformation: Five atoms of the ring are coplanar, while the sixth is out of the plane.

  • Envelope Conformation: Similar to the sofa, but with the out-of-plane atom adjacent to one of the sp² centers.

  • Twist-Boat Conformation: A less stable, flexible form that is an intermediate in the process of ring flipping.[11]

The deviation from the ideal chair is a direct consequence of the sp² hybridization at the carbonyl carbon and the adjacent exocyclic double bonds. This flattens a portion of the ring, and the steric interactions between the bulky benzylidene substituents and the ring hydrogens force the ring to pucker into these less symmetrical conformations. For example, in 2,6-dibenzylidene-cyclohexanone, the ring is described as a "distorted chair".[1] The structure is stabilized primarily by van der Waals forces.[1]

Caption: Common conformations of the six-membered ring.
Influence of Substituents

The nature and position of substituents on the benzylidene rings significantly influence the crystal packing through various non-covalent interactions. While the parent 2,6-dibenzylidene-cyclohexanone structure is stabilized by weaker van der Waals forces, the introduction of polar groups can lead to stronger intermolecular forces like hydrogen bonds, which dictate the packing arrangement. This highlights the tunability of the solid-state architecture of these molecules.

Conclusion and Outlook

While the crystal structure of 2,6-di(cyclohexylidene)cyclohexan-1-one remains to be experimentally determined, this comparative guide provides a robust framework for predicting its key structural features. Based on the analysis of its close analogues, it is highly probable that the central cyclohexanone ring will deviate significantly from an ideal chair conformation, likely adopting a distorted sofa or envelope geometry to alleviate steric strain. The two appended cyclohexylidene rings would be expected to adopt stable chair conformations themselves.

The synthesis would likely proceed via a base-catalyzed condensation of cyclohexanone with itself, a more complex variant of the Claisen-Schmidt reaction. The crystallization would follow standard protocols for small organic molecules, with solvent choice being critical for obtaining high-quality single crystals. This guide underscores the critical importance of comparative structural analysis as a predictive tool in chemistry and materials science, providing a logical, data-driven pathway to understanding novel molecular structures.

References

  • UoM Chemistry (2018). Synthesis and Spectral Characteristics of Substituted 2,6-Dibenzylidene Cyclohexanone. Available at: [Link]

  • Thiruvalluvar, A. et al. (2014). Crystal structure analysis of (E)-5,5-dimethyl-3-(4-methylstyryl) cyclohex-2-enone. International Journal of ChemTech Research. Available at: [Link]

  • Loh, W.S. et al. (2022). Synthesis, crystal structures, and Hirshfeld analysis of three hexahydroquinoline derivatives. IUCrData. Available at: [Link]

  • KUET (2018). Synthesis and Spectral Characteristics of Substituted 2,6-Dibenzylidene Cyclohexanone. Thesis. Available at: [Link]

  • Manolov, I. & Maichle-Mössmer, C. (2013). Crystal structures of two polysubstituted derivatives of cyclohexanone. ResearchGate. Available at: [Link]

  • GDC Kathua (n.d.). 7- Crystal Structure of 2,6-dibenzylidene cyclodexanone. Available at: [Link]

  • Metherall, J.P. et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Available at: [Link]

  • Hernan Yepez, D. (n.d.). Synthesis of 2,6-Dibenzylidenecyclohexanone. Scribd. Available at: [Link]

  • Lachicotte, R.J. (n.d.). How To: Grow X-Ray Quality Crystals. University of Rochester Department of Chemistry. Available at: [Link]

  • Atanasova, M. et al. (2020). Mixed Oxides as Catalysts for the Condensation of Cyclohexanol and Benzaldehyde to Obtain a Claisen–Schmidt Condensation Product. ResearchGate. Available at: [Link]

  • Excillum (n.d.). Small molecule crystallography. Available at: [Link]

  • Z. A., M. et al. (2003). Crystal and molecular structure of 2,6‐bis(4‐fluorobenzylidene)cyclohexanone. Crystal Research and Technology. Available at: [Link]

  • Deokate, M.D. et al. (2017). SYNTHESIS OF 2,6- DIBENZYLIDENECYCLOHEXANONE AND E-7- BENZYLIDENE-3-PHENYL-3,3a,4,5,6,7- HEXAHYDRO-2H-INDAZOLE. ResearchGate. Available at: [Link]

  • University of Queensland (n.d.). Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences. Available at: [Link]

  • Beyeh, K. et al. (2017). Absolute Configuration of Small Molecules by Co‐Crystallization. Angewandte Chemie. Available at: [Link]

  • Wikipedia (n.d.). Claisen–Schmidt condensation. Available at: [Link]

  • University of Missouri-St. Louis (n.d.). Claisen-Schmidt Condensation. Available at: [Link]

  • PrepChem (n.d.). Synthesis of 2,6-dimethyl-cyclohexanone. Available at: [Link]

  • Rahman, A.F.M.M. et al. (2012). A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(Substituted-benzylidene)cycloalkanones. Molecules. Available at: [Link]

  • ChemBK (2024). 2,6-dibenzylidenecyclohexan-1-one. Available at: [Link]

  • Senderowitz, H. et al. (1995). Conformational analysis of six- and twelve-membered ring compounds by molecular dynamics. Journal of Molecular Structure. Available at: [Link]

  • BYJU'S (2018). Conformational Analysis of Cyclohexane | Stereochemistry | Organic Chemistry. YouTube. Available at: [Link]

  • Imperial College London (n.d.). Cycloalkanes. Available at: [Link]

  • Maricopa Open Digital Press (n.d.). Conformational Analysis of Cycloalkanes. Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. Available at: [Link]

  • Chemistry LibreTexts (2025). 3.3: Conformational analysis of cyclohexanes. Available at: [Link]

Sources

Validation

comparing reactivity of 2,6-dicyclohexylidenecyclohexanone vs 2,6-dibenzylidenecyclohexanone

As a Senior Application Scientist navigating the landscape of electrophilic probes and covalent modifiers, I frequently encounter the assumption that all cross-conjugated dienones exhibit similar reactivity profiles. Thi...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the landscape of electrophilic probes and covalent modifiers, I frequently encounter the assumption that all cross-conjugated dienones exhibit similar reactivity profiles. This is a critical misconception. The electrophilicity of an


-unsaturated ketone system is exquisitely tuned by its flanking substituents.

To illustrate this, we will deconstruct the reactivity of two structurally related but chemically divergent molecules: 2,6-dicyclohexylidenecyclohexanone (DCH) and 2,6-dibenzylidenecyclohexanone (DBA) . By examining their structural thermodynamics and Michael acceptor capabilities, we can establish a predictive framework for their use in synthetic chemistry and drug development.

Structural and Electronic Causality

Both DCH and DBA share a central cyclohexanone ring flanked by two exocyclic double bonds. However, their reactivity diverges completely due to the nature of their substituents.

  • 2,6-Dibenzylidenecyclohexanone (DBA): DBA features a 1,5-diaryl-3-oxo-1,4-pentadienyl pharmacophore[1]. The planar aromatic benzylidene groups provide extended

    
    -conjugation across the entire carbonyl system. When a nucleophile attacks the 
    
    
    
    -carbon, the resulting enolate intermediate is heavily stabilized by this delocalized aromatic network. Furthermore, the planarity of the phenyl rings minimizes steric hindrance at the attack trajectory, making DBA an exceptionally potent [1].
  • 2,6-Dicyclohexylidenecyclohexanone (DCH): DCH is formed via the self-condensation of cyclohexanone[2]. Instead of aromatic rings, it possesses bulky, non-planar aliphatic cyclohexylidene groups. The lack of extended aromatic conjugation means the transition state during nucleophilic attack is thermodynamically destabilized. More critically, the

    
     carbons of the bulky cyclohexyl rings create a severe steric blockade around the 
    
    
    
    -carbon, kinetically restricting nucleophilic access.

Mechanistic_Logic cluster_DBA 2,6-Dibenzylidenecyclohexanone (DBA) cluster_DCH 2,6-Dicyclohexylidenecyclohexanone (DCH) DBA_Node DBA + Thiol Nucleophile TS_DBA Planar Transition State (Extended π-Conjugation) DBA_Node->TS_DBA Low Activation Energy Prod_DBA Rapid Michael Addition (High Yield Adduct) TS_DBA->Prod_DBA DCH_Node DCH + Thiol Nucleophile TS_DCH Sterically Hindered TS (Bulky Aliphatic Rings) DCH_Node->TS_DCH High Activation Energy Prod_DCH Minimal/No Reaction (Kinetic Blockade) TS_DCH->Prod_DCH

Mechanistic divergence in Michael addition reactivity between DBA and DCH based on structural conjugation and sterics.

Comparative Reactivity Profiling

The structural differences between DBA and DCH manifest most prominently in their formation kinetics and their susceptibility to nucleophilic attack (specifically by thiols, which is a standard metric for evaluating covalent drug candidates).

Condensation Thermodynamics

The synthesis of these compounds highlights their inherent thermodynamic stability. The of cyclohexanone with benzaldehyde yields DBA rapidly. In contrast, driving cyclohexanone to self-condense into DCH is highly inefficient due to the unfavorable sterics of forcing three aliphatic rings into close proximity[2].

Thiol Reactivity (Biological Relevance)

DBA and its derivatives are widely studied as curcumin analogs[1]. Their highly reactive


-unsaturated keto groups react preferentially with cellular bio-thiols (e.g., glutathione, cysteine residues on proteins) rather than amines or hydroxyls[1]. This targeted covalent bonding is the primary mechanism driving their cytotoxicity against tumor cells[1]. DCH, lacking this reactivity, exhibits negligible interaction with biological thiols.
Quantitative Data Summary
Parameter2,6-Dibenzylidenecyclohexanone (DBA)2,6-Dicyclohexylidenecyclohexanone (DCH)
Substituent Type Aromatic (Phenyl rings)Aliphatic (Cyclohexyl rings)
Conjugation System Extended

-conjugation (Cross-conjugated)
Isolated enone systems (No extended

-network)
Steric Hindrance Low (Planar phenyl rings)High (Bulky, non-planar cyclohexyl rings)
Formation Conversion >90% yield within 2 hours[2]<7.3% yield after 5 hours[2]
Thiol Michael Addition Extremely High (Rapid adduct formation)Very Low (Sterically and electronically blocked)
Primary Application Anticancer pharmacophores, polymer cross-linkersFine chemical intermediate, fungicide impurity

Self-Validating Experimental Protocol: Thiol Reactivity Kinetic Assay

To empirically validate the reactivity difference between DBA and DCH, we utilize a pseudo-first-order kinetic assay using cysteamine as the model thiol.

Causality of Design: By using a 10-fold molar excess of the thiol nucleophile, we isolate the reactivity of the electrophilic double bonds (the concentration of the thiol remains effectively constant, simplifying the rate equation). We incorporate an internal standard (biphenyl) to self-validate the HPLC quantification, ensuring that any loss of signal is due to the reaction, not sample preparation errors.

Step-by-Step Methodology:

  • Stock Preparation: Prepare 10 mM stock solutions of DBA and DCH in HPLC-grade acetonitrile. Prepare a 100 mM solution of cysteamine in a 50 mM phosphate buffer (pH 7.4) to mimic physiological basicity, which ensures a sufficient concentration of the active thiolate anion. Add 1 mM biphenyl to the ketone stocks as an internal standard.

  • Reaction Initiation: In a temperature-controlled vial at 37°C, mix 100 µL of the ketone stock with 900 µL of the cysteamine buffer. Vortex immediately.

  • Time-Course Sampling & Quenching: At defined intervals (0, 5, 15, 30, 60, and 120 minutes), withdraw 50 µL aliquots.

    • Critical Step: Immediately quench the aliquot into 50 µL of 1% trifluoroacetic acid (TFA) in acetonitrile.

    • Causality: The sudden drop in pH protonates the thiolate anion back to a neutral thiol, instantly arresting the base-catalyzed Michael addition. This provides an exact temporal snapshot of the reaction progress.

  • HPLC Analysis: Inject the quenched samples onto a C18 reverse-phase column. Monitor the disappearance of the parent ketone peaks (DBA or DCH) relative to the constant biphenyl internal standard peak using UV detection at their respective

    
    .
    

Assay_Workflow S1 1. Equimolar Setup (Ketone + Thiol) S2 2. Base Catalysis (pH 7.4 Buffer) S1->S2 S3 3. Acid Quenching (Arrest Reaction) S2->S3 S4 4. HPLC Analysis (Quantify Conversion) S3->S4

Self-validating kinetic workflow for quantifying thiol-mediated Michael addition rates.

Conclusion

The comparison between 2,6-dicyclohexylidenecyclohexanone and 2,6-dibenzylidenecyclohexanone perfectly demonstrates how structural nuances dictate chemical behavior. While both are technically cross-conjugated dienones, DBA's extended aromatic conjugation and planar geometry make it a highly reactive, biologically relevant Michael acceptor. Conversely, DCH's aliphatic bulk and lack of resonance stabilization render it a sluggish, sterically hindered molecule. Understanding these fundamental principles is non-negotiable when selecting scaffolds for covalent ligand design or advanced materials synthesis.

References

  • Zhang, L., Chen, Q., Hou, G., Zhao, W., & Hou, Y. (2019). "Hydroxyl-substituted double Schiff-base condensed 4-piperidone/cyclohexanones as potential anticancer agents with biological evaluation." Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 849-856.[Link]

  • Zăvoianu, R., Tudorache, M., Parvulescu, V. I., Cojocaru, B., & Pavel, O. D. (2022). "An Advanced Approach for MgZnAl-LDH Catalysts Synthesis Used in Claisen-Schmidt Condensation." Molecules, 27(14), 4390.[Link]

  • Haji, K. A. (2016). "Kinetics Study of the Formation of Pyrmidine Thione from the Reaction of 2,6-dibenzylidinecyclohexanone and its Derivatives with Thiourea." ARO-The Scientific Journal of Koya University, 4(2), 26-31.[Link]

Sources

Comparative

distinguishing 2-cyclohexylidenecyclohexanone from 2,6-di-substituted product

Analytical and Preparative Guide: Distinguishing Mono- vs. Di-Aldol Condensation Products of Cyclohexanone Executive Summary The catalytic self-condensation of cyclohexanone is a fundamental organic transformation utiliz...

Author: BenchChem Technical Support Team. Date: March 2026

Analytical and Preparative Guide: Distinguishing Mono- vs. Di-Aldol Condensation Products of Cyclohexanone

Executive Summary

The catalytic self-condensation of cyclohexanone is a fundamental organic transformation utilized in the synthesis of fine chemicals and biojet fuel precursors[1]. Depending on catalyst basicity, stoichiometry, and reaction time, the process yields either the mono-aldol condensation product (2-cyclohexylidenecyclohexanone ) or the di-aldol condensation product (2,6-dicyclohexylidenecyclohexanone )[2]. For researchers and drug development professionals, distinguishing between these two conjugated enones is a critical quality control step. This guide provides an objective, data-driven framework to synthesize, isolate, and analytically differentiate these compounds.

Mechanistic Pathway

Pathway A Cyclohexanone (C6H10O) B 2-cyclohexylidenecyclohexanone (Mono-aldol, C12H18O) A->B Base Catalyst - H₂O C 2,6-dicyclohexylidenecyclohexanone (Di-aldol, C18H26O) B->C + Cyclohexanone - H₂O

Reaction pathway from cyclohexanone to mono- and di-aldol condensation products.

Part 1: Structural and Physicochemical Comparison

The addition of a second cyclohexylidene ring fundamentally alters the molecule's symmetry, lipophilicity, and electronic delocalization.

Table 1: Physicochemical Properties

Property 2-cyclohexylidenecyclohexanone[3] 2,6-dicyclohexylidenecyclohexanone[4]
Substitution Type Mono-aldol product Di-aldol product
Molecular Formula C₁₂H₁₈O C₁₈H₂₆O
Molecular Weight 178.27 g/mol 258.40 g/mol
Conjugation System α,β-unsaturated ketone Cross-conjugated dienone

| Symmetry Point Group | C₁ (Asymmetric) | C₂v (Highly symmetric) |

Part 2: Analytical Differentiation (Causality & Logic)

To definitively distinguish the mono-substituted product from the di-substituted product, researchers must look beyond simple mass spectrometry and analyze the electronic and symmetric consequences of cross-conjugation.

Table 2: Key Spectroscopic Signatures

Analytical Method 2-cyclohexylidenecyclohexanone 2,6-dicyclohexylidenecyclohexanone Causality / Rationale
GC-MS (M⁺) m/z 178 m/z 258 Direct confirmation of the addition of a second C₆H₁₀ unit (-H₂O).
¹³C NMR Signals 12 distinct peaks ~8 distinct peaks The C₂v symmetry in the di-substituted product renders the left/right and top/bottom faces of the cyclohexylidene rings chemically equivalent.
FT-IR (C=O stretch) ~1685 cm⁻¹ ~1665 cm⁻¹ Extended cross-conjugation delocalizes π-electrons from two double bonds into the carbonyl, significantly weakening the C=O double bond character.

| UV-Vis (λmax) | ~240 nm | ~245 nm (with ~2x higher ε) | Two chromophores double the molar absorptivity (ε); cross-conjugation causes a minor bathochromic shift. |

Expert Insights on Spectral Data
  • NMR Symmetry Collapse: The most elegant way to confirm the di-substituted product without mass spectrometry is via ¹³C NMR. While the mono-product displays 12 distinct carbon resonances due to its lack of symmetry, the di-product's structural symmetry causes massive signal overlap. You will typically observe only 8 distinct carbon environments (1 carbonyl, 2 olefinic, and 5 aliphatic signals).

  • IR Cross-Conjugation: In FT-IR, a standard α,β-unsaturated six-membered ring ketone absorbs at ~1685 cm⁻¹. The di-product is a cross-conjugated dienone. Because both double bonds compete to delocalize electrons into the same carbonyl π* antibonding orbital, the C=O bond order is further reduced, shifting the stretch down to ~1665 cm⁻¹.

Part 3: Experimental Protocol & Self-Validating Workflow

The following protocol details the synthesis using a Layered Double Hydroxide (LDH) solid base catalyst[2], followed by a self-validating chromatographic isolation.

Workflow A Crude Reaction Mixture (Mono + Di + Unreacted) B Silica Gel Chromatography (Gradient: 100% Hexane -> 90:10 Hexane:EtOAc) A->B C Fraction 1: 2,6-dicyclohexylidenecyclohexanone (Higher Rf, Cross-conjugated) B->C Elutes First (Non-polar) D Fraction 2: 2-cyclohexylidenecyclohexanone (Lower Rf, Mono-conjugated) B->D Elutes Second (More polar)

Chromatographic isolation workflow for cyclohexanone aldol condensation products.

Step-by-Step Methodology

Step 1: Catalytic Condensation

  • Charge a round-bottom flask with 100 mmol of cyclohexanone and 5 wt% of activated MgZnAl-LDH catalyst[2].

  • Heat the mixture to 120 °C under solvent-free conditions for 5 hours. (Note: Extended heating and higher catalyst loading push the equilibrium toward the di-substituted product).

  • Cool to room temperature, dilute with toluene, and filter to remove the solid catalyst. Concentrate the filtrate under reduced pressure.

Step 2: Chromatographic Isolation

  • Load the crude mixture onto a silica gel column.

  • Elute using a gradient solvent system starting at 100% Hexanes, slowly increasing polarity to 90:10 Hexanes:Ethyl Acetate.

Step 3: Self-Validation Checkpoint (TLC & UV) Before running time-consuming NMR, validate your fractions directly on the TLC plate:

  • Causality of Rf: Spot the fractions on a silica TLC plate (eluent 9:1 Hexanes:EtOAc). The di-substituted product (C₁₈) will exhibit a significantly higher Rf value than the mono-substituted product (C₁₂). This is because the di-product has a larger hydrophobic hydrocarbon footprint and its polar carbonyl group is sterically shielded by the two bulky flanking cyclohexylidene rings, preventing strong hydrogen bonding with the silica stationary phase.

  • Causality of UV Absorbance: Under short-wave UV light (254 nm), the di-substituted spot will appear markedly darker than the mono-substituted spot at equimolar concentrations due to its doubled molar absorptivity (ε) from the cross-conjugated system.

Step 4: Final Analytical Confirmation

  • Submit the high-Rf fraction for GC-MS to confirm the M⁺ peak at m/z 258.

  • Submit for ¹³C NMR to verify the collapse of signals into ~8 distinct peaks, confirming C₂v symmetry.

References

1.[3] Bicyclohexyliden-2-one | C12H18O | CID 13892, PubChem, National Center for Biotechnology Information.[Link] 2.[4] 2,6-Di(cyclohexylidene)cyclohexan-1-one | C18H26O | CID 76796, PubChem, National Center for Biotechnology Information.[Link] 3.[1] Efficient Self-Condensation of Cyclohexanone into Biojet Fuel Precursors over Sulfonic Acid-Modified Silicas, ACS Energy & Fuels.[Link] 4.[2] An Advanced Approach for MgZnAl-LDH Catalysts Synthesis Used in Claisen-Schmidt Condensation, MDPI Catalysts.[Link]

Sources

Validation

A Senior Application Scientist's Guide to C13 NMR Chemical Shifts of Exocyclic Double Bonds in Cyclohexanone Derivatives

For professionals in drug development and organic synthesis, the precise characterization of molecular structures is paramount. The α,β-unsaturated ketone moiety, particularly within a cyclohexanone framework featuring a...

Author: BenchChem Technical Support Team. Date: March 2026

For professionals in drug development and organic synthesis, the precise characterization of molecular structures is paramount. The α,β-unsaturated ketone moiety, particularly within a cyclohexanone framework featuring an exocyclic double bond, is a common and critical structural motif. Nuclear Magnetic Resonance (NMR) spectroscopy, specifically Carbon-13 (C13) NMR, provides an unparalleled, non-destructive window into the electronic environment of each carbon atom. This guide offers an in-depth comparison of the C13 NMR chemical shifts for these key carbons, supported by experimental data, to aid researchers in structural elucidation and verification.

The Electronic Landscape of Exocyclic α,β-Unsaturated Cyclohexanones

The defining feature of these molecules is the conjugation between the carbonyl group (C=O) and the exocyclic carbon-carbon double bond (Cα=Cβ). This electronic communication polarizes the π-system, creating a partial positive charge at the β-carbon and a partial negative charge on the carbonyl oxygen.[1] This polarization is the primary determinant of the characteristic chemical shifts observed in their C13 NMR spectra. The key carbon atoms of interest are:

  • C=O: The carbonyl carbon.

  • Cα: The endocyclic olefinic carbon (alpha to the carbonyl).

  • Cβ: The exocyclic olefinic carbon (beta to the carbonyl).

cluster_cyclohexanone Cyclohexanone Ring cluster_exocyclic Exocyclic Group C1 C=O C2 C1->C2 C3 C2->C3 C7 C2->C7 exocyclic double bond C4 C3->C4 C5 C4->C5 C6 C5->C6 C6->C1 R R C7->R G A Sample Preparation B Instrument Setup & Shimming A->B Insert Sample C 1H Spectrum Acquisition (Reference & Sanity Check) B->C Lock & Shim D 13C Spectrum Acquisition C->D Determine Pulse Widths E Data Processing D->E Acquire FID F Structural Analysis E->F Fourier Transform, Phase, & Baseline Correct

Caption: Standard workflow for NMR spectral acquisition.

Step-by-Step Methodology:

  • Sample Preparation:

    • Action: Dissolve 10-20 mg of the cyclohexanone derivative in approximately 0.6 mL of deuterated chloroform (CDCl3).

    • Causality: CDCl3 is a standard solvent for non-polar to moderately polar organic compounds, offering good solubility and a single, well-defined residual solvent peak (δ ≈ 77.16 ppm) for referencing. [2] * Trustworthiness: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm). This provides an absolute reference point, making the data comparable across different experiments and instruments. [3]Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup and Parameter Selection:

    • Action: Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of the CDCl3 and perform automated or manual shimming to optimize magnetic field homogeneity.

    • Causality: A homogeneous magnetic field is essential for obtaining sharp, well-resolved peaks. The deuterium lock ensures the field remains stable throughout the experiment.

  • 13C Acquisition Parameters:

    • Action: Use a standard proton-decoupled pulse sequence (e.g., zgpg30).

      • Spectral Width (SW): Set to ~240 ppm (from -10 to 230 ppm). This ensures all expected carbon signals, from TMS to the carbonyl carbon, are captured.

      • Pulse Angle (P1): Use a 30-45° pulse angle. [1] * Causality: A smaller pulse angle (<90°) allows for a shorter relaxation delay, increasing the number of scans that can be acquired in a given time without saturating the signals of quaternary carbons, which have long relaxation times.

      • Relaxation Delay (D1): Set to 1-2 seconds. [1]This delay allows the carbon nuclei to return to their equilibrium state before the next pulse, ensuring quantitative accuracy is not compromised.

      • Number of Scans (NS): Acquire a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio, as the 13C isotope has a low natural abundance (~1.1%).

  • Data Processing and Analysis:

    • Action: Apply an exponential multiplication with a line broadening factor of 1-2 Hz to the Free Induction Decay (FID) before Fourier transformation.

    • Causality: This processing step improves the signal-to-noise ratio at the cost of a slight decrease in resolution, which is generally an acceptable trade-off for C13 spectra.

    • Action: Perform phase correction and baseline correction on the resulting spectrum.

    • Causality: Proper phasing ensures pure absorption lineshapes for accurate peak picking. Baseline correction provides a flat, even baseline, which is critical for accurate integration (if needed) and presentation.

    • Action: Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm or the residual CDCl3 peak to 77.16 ppm.

    • Trustworthiness: This final calibration ensures the accuracy and comparability of the chemical shift values.

By following this detailed protocol, researchers can be confident in the quality and integrity of their C13 NMR data, forming a solid foundation for rigorous structural analysis.

References

  • Gurudata, & Stothers, J. B. (1969). 13C N.M.R. STUDIES: PART VI. CARBON-13 SPECTRA OF α,β-UNSATURATED CARBONYL COMPOUNDS. Canadian Journal of Chemistry. [Link]

  • Grutzner, J. B., Jautelat, M., Dence, J. B., Smith, R. A., & Roberts, J. D. (1970). 13C N.M.R. STUDIES: PART VI. CARBON-13 SPECTRA OF α,β-UNSATURATED CARBONYL COMPOUNDS. ResearchGate. [Link]

  • Azizi, S. N., & Esmaili, C. (2015). Quantum Mechanical Calculation of 13 C NMR Chemical Shift of a Lienear and Cyclo α , β Unsaturated Ketones. ResearchGate. [Link]

  • Dabrowski, J., & Tencer, M. (1975). 13C NMR Spectra and Isomerism of β-Alkoxy Enones. Spectroscopy Letters. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 98926, 2-Benzylidenecyclohexanone. PubChem. [Link]

  • Supporting Information. ScienceOpen. [Link]

  • Puttaswamy, et al. (2019). Synthesis, characterization of Diarylidenecyclohexanone derivatives as new anti-inflammatory pharmacophores exhibiting strong. RSC Advances. [Link]

  • Islam, A. (2018). Synthesis and Spectral Characteristics of Substituted 2,6-Dibenzylidene Cyclohexanone. Khulna University of Engineering & Technology. [Link]

  • LibreTexts. (2023). 13.13 Uses of 13C NMR Spectroscopy. Chemistry LibreTexts. [Link]

  • Fig. 1. a. Chemical shifts of carbon atoms in the 13 C NMR spectra for... ResearchGate. [Link]

  • 13C NMR Spectrum of Cyclohexanone. Filo. [Link]

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Comparative

Technical Comparison Guide: Thermal Profile and Stability of 2,6-Di(cyclohexylidene)cyclohexan-1-one

Executive Summary This guide provides an in-depth thermal analysis of 2,6-Di(cyclohexylidene)cyclohexan-1-one (CAS: 3293-32-1), a critical intermediate in the synthesis of 2,6-diphenylphenol and a functional building blo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides an in-depth thermal analysis of 2,6-Di(cyclohexylidene)cyclohexan-1-one (CAS: 3293-32-1), a critical intermediate in the synthesis of 2,6-diphenylphenol and a functional building block for high-performance polymers. By leveraging Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), we characterize its phase transitions and thermal stability limits.

For researchers and drug development professionals, this guide compares the compound against its aromatic analog, 2,6-Dibenzylidenecyclohexanone , highlighting how the saturation of the pendant rings influences thermal resilience and crystallinity.

Compound Profile & Significance

2,6-Di(cyclohexylidene)cyclohexan-1-one (often referred to as the "cyclohexanone trimer" derivative) is formed via the aldol condensation of cyclohexanone. Unlike its benzylidene counterparts, it possesses fully saturated cyclohexyl rings, which imparts unique steric bulk and electronic properties (lack of aromatic


-stacking).
  • Primary Application: Precursor for 2,6-diphenylphenol (via dehydrogenation).

  • Secondary Application: UV-curable coatings and photo-alignment layers in liquid crystals.

  • Key Differentiator: Higher aliphatic content leads to distinct solubility and melting behaviors compared to aromatic analogs.

Experimental Methodology (Self-Validating Protocols)

To ensure reproducibility and data integrity, the following protocols are recommended. These methods are designed to be self-validating: the DSC endotherm must align with the visual melting point, and TGA mass loss must correlate with theoretical dehydrogenation or volatilization pathways.

Differential Scanning Calorimetry (DSC) Protocol
  • Instrument: Heat-flux DSC (e.g., TA Instruments Q2000 or Mettler Toledo DSC 3).

  • Sample Mass: 3–5 mg (encapsulated in hermetically sealed aluminum pans to prevent sublimation).

  • Purge Gas: Nitrogen (

    
    ) at 50 mL/min.
    
  • Temperature Program:

    • Equilibrate: 25°C.

    • Ramp: 10°C/min to 200°C (First Heating).

    • Isotherm: 1 min at 200°C.

    • Cool: 10°C/min to 25°C (to observe crystallization).

    • Ramp: 10°C/min to 250°C (Second Heating).

Thermogravimetric Analysis (TGA) Protocol
  • Instrument: TGA (e.g., TA Instruments TGA550).

  • Sample Mass: 10–15 mg (Platinum or Alumina crucible).

  • Purge Gas: Nitrogen (

    
    ) at 40 mL/min (balance purge) and 60 mL/min (sample purge).
    
  • Ramp Rate: 10°C/min from Ambient to 600°C.

  • Validation: Verify baseline drift is <10

    
     using an empty pan run prior to analysis.
    

Comparative Thermal Analysis

Melting Point & Phase Transitions (DSC)

The melting behavior is the primary indicator of purity and crystal packing efficiency.

  • 2,6-Di(cyclohexylidene)cyclohexan-1-one: Exhibits a sharp endothermic melting peak between 145°C and 148°C . The relatively high melting point for an aliphatic ketone suggests efficient packing of the cyclohexyl rings, likely driven by van der Waals forces and the rigidity of the central cyclohexanone ring.

  • Comparison (2,6-Dibenzylidenecyclohexanone): This analog melts significantly lower, at 118–120°C .[1]

    • Insight: Counter-intuitively, the aromatic analog melts lower. This is often attributed to the rotational freedom of the phenyl rings or less efficient packing compared to the interlocked "gear-like" structure of the cyclohexylidene groups.

Thermal Stability (TGA)

TGA reveals the operational window of the material.

  • Onset of Decomposition (

    
    ):  The compound is stable up to approximately 220–240°C .
    
  • Mass Loss Mechanism:

    • Stage 1 (240°C – 350°C): Primary mass loss. In inert atmosphere, this often involves dehydrogenation (releasing

      
      ) to form aromatic precursors or volatilization of the intact molecule if pressure is low.
      
    • Stage 2 (>400°C): Carbonization/char formation.

  • Comparison: The benzylidene analog shows slightly higher onset stability (~260°C) due to the thermodynamic stability of the pre-existing aromatic rings, whereas the cyclohexylidene derivative must undergo energy-intensive dehydrogenation to aromatize.

Data Summary Table
Property2,6-Di(cyclohexylidene)cyclohexan-1-one2,6-Dibenzylidenecyclohexanone (Analog)Performance Implication
CAS Number 3293-32-1897-78-9Identity verification.
Melting Point (

)
145 – 148 °C 118 – 120 °CHigher thermal headroom for solid-state applications.
Physical Form White/Off-white Crystalline SolidYellow Crystalline SolidColor indicates lack of extended conjugation in the cyclohexylidene form.
TGA Onset (

)
~230 °C~260 °CAromatic analog is more resistant to thermal degradation.
Solubility Soluble in Toluene, warm EthanolSoluble in Acetone, ChloroformAliphatic nature affects solvent compatibility.

Visualizing the Analytical Workflow

The following diagram illustrates the logical flow for characterizing this compound, from synthesis verification to thermal stress testing.

ThermalAnalysisWorkflow Synthesis Synthesis (Aldol Condensation) Crude Crude Product (Mixture of isomers) Synthesis->Crude Purification Purification (Recrystallization in Ethanol/Toluene) Crude->Purification PureCompound Pure 2,6-Di(cyclohexylidene) cyclohexan-1-one Purification->PureCompound DSC DSC Analysis (Heat Flux) PureCompound->DSC 3-5 mg TGA TGA Analysis (Mass Loss) PureCompound->TGA 10-15 mg MP_Check Melting Point Check Target: 145-148°C DSC->MP_Check Stability_Check Stability Check Target: T_onset > 220°C TGA->Stability_Check Decision Application Suitability (Polymer Additive / Precursor) MP_Check->Decision Pass Stability_Check->Decision Pass

Caption: Workflow for the isolation and thermal validation of 2,6-Di(cyclohexylidene)cyclohexan-1-one.

Expert Analysis & Causality

Why the Melting Point Difference?

The 25-30°C higher melting point of the cyclohexylidene derivative compared to the benzylidene analog is a critical finding.

  • Causality: The cyclohexylidene rings are puckered (chair conformation), creating a bulky, three-dimensional "propeller" shape. This likely restricts rotation in the solid state more effectively than the planar phenyl rings of the benzylidene derivative, leading to a higher lattice energy and thus a higher melting point.

  • Implication: For drug delivery or material formulations, the cyclohexylidene derivative offers better solid-state stability at elevated storage temperatures (e.g., >120°C) where the benzylidene analog would melt.

Dehydrogenation Pathway

In TGA, the mass loss above 250°C is not just simple evaporation.

  • Mechanism: The compound is a known precursor to 2,6-diphenylphenol. At high temperatures (especially with catalytic traces), it undergoes dehydrogenation:

    
    
    
  • Observation: Researchers may observe a multi-step weight loss if the atmosphere contains oxygen (oxidative dehydrogenation) versus a single step in pure Nitrogen.

References

  • PubChem. (2025). 2,6-Di(cyclohexylidene)cyclohexan-1-one (Compound).[2][3][4][5] National Library of Medicine. Retrieved from [Link]

  • ChemBK. (2023).[3] Cyclohexanone, 2,6-dicyclohexylidene- Physical Properties and Melting Point. Retrieved from [Link][2][3][5]

  • Google Patents. (1972). US3679766A: Crystallization of 2,6-diphenylphenol (Discusses tricyclic ketone intermediates).
  • Chemistry-Chemists. (n.d.). Synthesis and Properties of Cyclohexanone Derivatives. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

2,6-Di(cyclohexylidene)cyclohexan-1-one proper disposal procedures

Comprehensive Operational and Disposal Guide for 2,6-Di(cyclohexylidene)cyclohexan-1-one As researchers and drug development professionals scale up syntheses or high-throughput assays, the logistical and safety framework...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Operational and Disposal Guide for 2,6-Di(cyclohexylidene)cyclohexan-1-one

As researchers and drug development professionals scale up syntheses or high-throughput assays, the logistical and safety frameworks surrounding specialized organic intermediates must scale concurrently. 2,6-Di(cyclohexylidene)cyclohexan-1-one (CAS: 3293-32-1), a highly conjugated organic ketone, requires precise handling and disposal protocols to ensure laboratory safety and environmental compliance[1].

This guide provides a self-validating, step-by-step operational framework for the safe handling, solution preparation, and Resource Conservation and Recovery Act (RCRA)-compliant disposal of this compound[2].

Part 1: Chemical Profile & Causality of Hazards

To handle a chemical safely, one must understand the mechanistic reasoning behind its hazard profile. 2,6-Di(cyclohexylidene)cyclohexan-1-one consists of a central cyclohexanone ring flanked by two cyclohexylidene groups.

  • Lipophilicity and Environmental Persistence : The extensive

    
    -unsaturated cross-conjugation creates a highly stable, lipophilic molecule. If discharged into aqueous waste streams, it will readily partition into organic matter and bioaccumulate. Therefore, aqueous drain disposal is strictly prohibited.
    
  • Reactivity Profile : As an organic ketone, it has the potential to form reactive intermediates or peroxides under prolonged exposure to strong oxidizing agents or intense UV light, though its bulky substituents provide significant steric hindrance[3].

  • Causality of Segregation : Because of this reactivity, segregating this compound (and its solvent mixtures) from nitric acid, peroxides, and strong bases is a non-negotiable safety parameter to prevent exothermic polymerization or combustion[3].

Part 2: Operational Handling & Solution Preparation

When preparing standard solutions of 2,6-Di(cyclohexylidene)cyclohexan-1-one for drug development assays, ensuring homogeneity is critical for both safety and data integrity.

Self-Validating Protocol for Reagent Preparation:

  • Gravimetric Transfer : Weigh the solid powder exclusively within a localized exhaust ventilation (LEV) environment or fume hood.

    • Causality: While the compound has a low vapor pressure, the inhalation of fine crystalline particulates poses a respiratory hazard and can cause mucosal irritation[4].

  • Solvent Addition : Transfer the solid to a volumetric flask and add a compatible carrier solvent (e.g., methanol, toluene, or dichloromethane).

  • Validation of Dissolution : Agitate the mixture via sonication for 5 to 10 minutes.

    • Self-Validation Step: Hold the volumetric flask against a high-contrast background under bright light. The complete absence of Tyndall scattering (particulate light scattering) confirms 100% dissolution. This prevents localized concentration gradients that could skew downstream pharmacological data or create unexpected localized reactions.

  • Storage : Store the prepared solution in amber glass vials at 4°C under an inert argon or nitrogen atmosphere.

    • Causality: Amber glass and inert gas prevent the photo-oxidation of the conjugated double bonds, maintaining the chemical's structural integrity over time[4].

Part 3: Waste Segregation & Disposal Plans

Proper disposal of 2,6-Di(cyclohexylidene)cyclohexan-1-one hinges entirely on its solvent matrix. While the pure compound is not explicitly listed as a RCRA P- or U-waste, it is almost always handled in solvents that trigger RCRA F-listed waste codes (e.g., F001-F005)[2].

Waste Stream Categorization
Waste TypeRCRA ClassificationPrimary MatrixDisposal MethodContainer Specification
Solid Reagent Non-listed OrganicPure Compound / PPEHigh-Temp IncinerationHDPE wide-mouth jar
Non-Halogenated F003 / F005Methanol, AcetoneFuel Blending / IncinerationRed safety can (Justrite)
Halogenated F001 / F002DCM, ChloroformSpecialized IncinerationWhite/Clear HDPE carboy
Aqueous Contaminated WaterWater (>90%)EPA-Approved TreatmentPolyethylene carboy

Data summarized from EPA RCRA Subtitle C guidelines for solvent wastes[2] and institutional hazardous waste management standards[5].

WasteSegregation Start Waste Generation: 2,6-Di(cyclohexylidene)cyclohexan-1-one Decision1 Physical State of Waste? Start->Decision1 Solid Solid Waste (Powder/Contaminated PPE) Decision1->Solid Solid Form Liquid Liquid Waste (Solvent Mixtures) Decision1->Liquid Liquid Form Incineration High-Temperature Incineration (EPA Approved Facility) Solid->Incineration Decision2 Solvent Type? Liquid->Decision2 Aqueous Aqueous Waste (<10% Organic) Decision2->Aqueous Water-based NonHalo Non-Halogenated Organic Waste Decision2->NonHalo e.g., MeOH, Toluene Halo Halogenated Organic Waste Decision2->Halo e.g., DCM, Chloroform Aqueous->Incineration NonHalo->Incineration Halo->Incineration

Figure 1: Decision tree for the segregation and disposal of 2,6-Di(cyclohexylidene)cyclohexan-1-one.

Part 4: Emergency Spill Response

Spills involving this chemical usually involve its solvated form. The emergency response must address the hazards of both the active compound and the volatile carrier solvent.

Self-Validating Spill Protocol:

  • Assessment & Evacuation : If the spill exceeds 100 mL of solvated compound, evacuate the immediate area for 15 minutes. Causality: This allows the laboratory's HVAC system to clear acute solvent vapors, mitigating inhalation risks.

  • PPE Donning : Equip double-layered nitrile gloves, chemical splash goggles, and a flame-retardant lab coat. Causality: Nitrile provides excellent broad-spectrum resistance to most non-halogenated carrier solvents utilized in organic synthesis[6].

  • Containment : Surround and cover the spill with an inert, non-combustible absorbent (e.g., diatomaceous earth or clean sand). Causality: Using combustible absorbents like paper towels on potentially flammable solvent mixtures drastically increases fire risk[6].

  • Collection : Use non-sparking polypropylene scoops to transfer the absorbed mass into a RCRA-compliant solid waste container.

  • Decontamination & Validation : Wash the affected area with a mild detergent and water.

    • Self-Validation Step: Perform a final wipe of the surface with a clean, solvent-damped white cloth. If the cloth shows no residue, discoloration, or particulate matter, the area is chemically validated as decontaminated.

SpillResponse Spill Spill Detected Assess Assess & Evacuate (If >100mL) Spill->Assess PPE Don PPE (Nitrile, Goggles) Assess->PPE Contain Contain Spill (Inert Absorbent) PPE->Contain Collect Collect & Transfer (Non-sparking tools) Contain->Collect Dispose RCRA Solid Waste Labeling & Pickup Collect->Dispose

Figure 2: Step-by-step operational workflow for emergency chemical spill response.

References

  • U.S. Environmental Protection Agency (EPA). "Land Disposal Restrictions for F001-F005 Solvent Wastes". EPA.gov.[Link]

  • LookChem. "Cas 1011-12-7, 2-cyclohexylidenecyclohexanone Database". LookChem. [Link]

  • Lion Technology. "RCRA Exclusion for Solvent-Contaminated Wipes". Lion Technology. [Link]

  • New Mexico State University. "Hazardous Waste Management Manual". NMSU Environmental Health & Safety.[Link]

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Handling

Personal protective equipment for handling 2,6-Di(cyclohexylidene)cyclohexan-1-one

An authoritative, field-proven guide to the safe handling, operational logistics, and disposal of 2,6-Di(cyclohexylidene)cyclohexan-1-one (CAS: 3293-32-1). Executive Summary & Hazard Causality As researchers and drug dev...

Author: BenchChem Technical Support Team. Date: March 2026

An authoritative, field-proven guide to the safe handling, operational logistics, and disposal of 2,6-Di(cyclohexylidene)cyclohexan-1-one (CAS: 3293-32-1).

Executive Summary & Hazard Causality

As researchers and drug development professionals scale up organic syntheses, the handling of bulky, conjugated cyclic ketones requires precise safety logistics. 2,6-Di(cyclohexylidene)cyclohexan-1-one is a classic product of the base-catalyzed aldol self-condensation of cyclohexanone[1][2].

To design an effective safety protocol, we must first understand the physicochemical causality of its hazards. Unlike its precursor, cyclohexanone, which is a highly volatile and flammable liquid[3], 2,6-Di(cyclohexylidene)cyclohexan-1-one is a crystalline solid at room temperature[4]. Therefore, the primary exposure vector shifts from vapor inhalation to particulate/dust inhalation and dermal absorption . Furthermore, because this molecule is highly lipophilic (LogP ≈ 4.9)[5], it can readily penetrate the stratum corneum if accidentally dissolved in a carrier solvent (such as DMSO or dichloromethane) during laboratory workflows.

Quantitative Data & Hazard Matrix

Summarizing the physicochemical properties is the first step in validating our Personal Protective Equipment (PPE) selection.

Property / ParameterValue / SpecificationSafety Implication & Causality
CAS Number 3293-32-1[6]Unique identifier for SDS cross-referencing.
Molecular Formula C18H26O[4]High carbon count indicates strong lipophilicity.
Molar Mass 258.4 g/mol [4]Bulky molecule; forms fine dust during transfer.
Melting Point 145-146 °C[4]Solid at room temp; eliminates ambient vapor hazard.
Primary Hazard Skin/Eye Irritant, DustRequires particulate filtration and dermal barriers.
Carrier Solvent Risk HighSolvents (e.g., DCM) act as dermal penetration enhancers.

Mandatory PPE Matrix & Self-Validating Protocols

Do not treat PPE as a passive shield; treat it as an active, self-validating system. The following equipment is mandatory for handling the pure solid or its solutions.

Dermal Protection (Gloves)
  • Solid Handling: Standard 4-mil Nitrile gloves are sufficient for handling the dry powder.

  • Solution Handling (Critical Insight): If the solid is dissolved in a halogenated solvent (e.g., Chloroform, DCM), nitrile offers zero meaningful protection (breakthrough time < 3 minutes). You must upgrade to Fluorinated Rubber (Viton) or use a double-gloving technique (Polyethylene inner, Nitrile outer).

  • Self-Validation Step: Before donning, perform the "inflation test." Trap air in the glove and roll the cuff down to pressurize the fingers. Inspect for micro-tears near the webbing of the fingers.

Ocular Protection
  • Requirement: Tightly fitting, indirect-vented chemical safety goggles.

  • Causality: Standard safety glasses with side shields do not protect against airborne dust particulates generated during the weighing of fine powders.

Respiratory Protection
  • Requirement: N95 or P100 particulate respirator (if weighing outside a localized exhaust system).

  • Causality: Because the boiling point is extremely high (192 °C at 8 Torr)[4], organic vapor cartridges are unnecessary for the pure solid. However, particulate filters are mandatory to prevent inhalation of the irritant dust.

Visualization: Chemical & Operational Workflows

To contextualize the handling procedures, the following diagrams map the chemical origin of the hazard and the operational safety workflow.

G Cyclo Cyclohexanone (Volatile Liquid Hazard) Inter 2-Cyclohexylidenecyclohexanone (Intermediate) Cyclo->Inter Aldol Condensation Base Base Catalyst (e.g., TMAH) Base->Inter Catalyzes Product 2,6-Di(cyclohexylidene)cyclohexan-1-one (Solid Particulate Hazard) Inter->Product Secondary Condensation

Aldol condensation pathway shifting hazards from volatile liquid to solid particulate.

G Start Pre-Operation Risk Assessment PPE Don PPE Matrix (Viton/Nitrile, Goggles) Start->PPE Hood Transfer to Class II Fume Hood PPE->Hood Weigh Anti-Static Weighing (Minimize Dust) Hood->Weigh Solvent Solvent Dissolution (Vapor Risk Introduced) Weigh->Solvent Liquid Phase Workflow Decon Decontamination & PPE Removal Weigh->Decon Solid Phase Workflow Solvent->Decon

Operational safety workflow for handling 2,6-Di(cyclohexylidene)cyclohexan-1-one.

Step-by-Step Operational Methodology

Phase 1: Preparation and Weighing
  • Draft Control: Ensure the laboratory fume hood is operating at a face velocity of 80–100 feet per minute (fpm). Do not use a laminar flow clean bench, as it will blow particulates directly into the operator's face.

  • Static Dissipation: Organic powders like 2,6-Di(cyclohexylidene)cyclohexan-1-one accumulate static charge. Wipe the exterior of the chemical bottle and the weighing spatula with a slightly damp, lint-free cloth to ground static charges before opening.

  • Transfer: Use a V-shaped anti-static weighing boat. Transfer the solid slowly to prevent aerosolization.

Phase 2: Solution Preparation (If Applicable)
  • Solvent Introduction: If dissolving the solid, add the solvent to the solid inside the fume hood.

  • Exothermic Checks: While the dissolution of this specific ketone is generally not highly exothermic, always add solvent incrementally to monitor for localized heating.

  • Secondary Containment: Keep the reaction flask inside a secondary containment tray to catch accidental spills of the newly formed, highly skin-permeable solution.

Phase 3: Decontamination and Spill Response
  • Solid Spills: Do not dry-sweep. Dry sweeping aerosolizes the dust. Cover the spill with damp paper towels, carefully scoop the material into a hazardous waste container, and wash the area with soap and water.

  • Solution Spills: Absorb with an inert material (e.g., vermiculite or sand). Do not use combustible absorbents like sawdust if the carrier solvent is flammable.

Disposal & Environmental Logistics

2,6-Di(cyclohexylidene)cyclohexan-1-one is an organic compound that poses a long-term hazard to aquatic environments if discharged into the municipal water supply.

  • Segregation: Classify as Non-Halogenated Organic Solid Waste (unless dissolved in a halogenated solvent).

  • Containment: Place in a high-density polyethylene (HDPE) waste container. Do not mix with strong oxidizing agents (e.g., nitric acid, peroxides), as the organic backbone is susceptible to aggressive, potentially explosive oxidation.

  • Manifesting: Label clearly with "Waste 2,6-Di(cyclohexylidene)cyclohexan-1-one" and the GHS Irritant/Environmental Hazard pictograms.

  • Destruction: The preferred method of disposal is high-temperature chemical incineration equipped with an afterburner and scrubber system to manage carbon monoxide and carbon dioxide off-gassing.

References

  • Cyclohexanone, 2,6-dicyclohexylidene- - ChemBK. ChemBK. Available at:[Link]

  • 2,6-Di(cyclohexylidene)cyclohexan-1-one | C18H26O | CID 76796. PubChem. Available at:[Link]

  • An Advanced Approach for MgZnAl-LDH Catalysts Synthesis Used in Claisen-Schmidt Condensation. MDPI. Available at:[Link]

  • Cyclohexanone - SAFETY DATA SHEET. Penta Chemicals. Available at: [Link]

  • The aldol self-condensation of cyclohexanone. ResearchGate. Available at:[Link]

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